Technical Documentation Center

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1190321-42-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-fluoro-3-nitro-7-azaindole). As a funct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-fluoro-3-nitro-7-azaindole). As a functionalized derivative of the 7-azaindole scaffold, this compound serves as a pivotal building block for the synthesis of complex molecules, particularly in the realm of drug discovery. The 1H-pyrrolo[2,3-b]pyridine core is a recognized "privileged structure" found in numerous kinase inhibitors and other biologically active agents.[1][2][3] The introduction of a fluorine atom at the 6-position and a nitro group at the 3-position provides orthogonal handles for further chemical modification, making it a valuable intermediate for medicinal chemists. This document details its physicochemical characteristics, provides a robust, two-step synthetic protocol, explores its chemical reactivity, and discusses its potential applications in the development of novel therapeutics.

Introduction and Significance

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bicyclic heterocycle that is isosteric to indole. This structural similarity allows it to mimic indole in biological systems while offering distinct advantages, such as altered metabolic stability, improved solubility, and unique hydrogen bonding capabilities.[4] Consequently, the 7-azaindole scaffold is a cornerstone in the design of inhibitors for various enzyme classes, including Fibroblast Growth Factor Receptors (FGFRs), NADPH Oxidase 2 (NOX2), and Phosphodiesterase 4B (PDE4B).[1][2][3]

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine emerges as a particularly strategic intermediate. The key features contributing to its utility are:

  • The 7-Azaindole Core : Provides the foundational structure for binding to numerous biological targets.

  • The 3-Nitro Group : Acts as a potent electron-withdrawing group and a versatile chemical handle. It can be readily reduced to an amine, which can then be functionalized through various reactions (e.g., amidation, sulfonylation, reductive amination) to build out the molecular structure. The nitro group itself can also participate in nucleophilic aromatic substitution reactions.

  • The 6-Fluoro Substituent : The fluorine atom can significantly modulate the physicochemical properties of the final molecule, including its pKa, lipophilicity, and metabolic stability. It can also serve as a site for nucleophilic aromatic substitution (SNAr) or as a handle for cross-coupling reactions.

This guide will elucidate the properties of this compound, empowering researchers to leverage its full potential in their synthetic campaigns.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The compound is commercially available from suppliers such as BLDpharm, confirming its stability and accessibility.[5]

Table 1: Physicochemical Properties of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

PropertyValueSource/Method
CAS Number 1190321-42-6[5]
Molecular Formula C₇H₄FN₃O₂Calculated
Molecular Weight 181.13 g/mol Calculated
Appearance Expected to be a yellow/orange solidAnalogy
Solubility Expected to be soluble in polar organic solvents (DMF, DMSO, Acetone)Structural Analysis
Melting Point Not reported in literature-
Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted based on the structure. Commercial suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[5]

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~12.5-13.0 ppm (br s, 1H) : N-H proton of the pyrrole ring.

  • δ ~8.8-9.0 ppm (s, 1H) : H2 proton, significantly deshielded by the adjacent nitro group.

  • δ ~8.4-8.6 ppm (dd, 1H) : H4 proton, coupled to H5.

  • δ ~7.2-7.4 ppm (dd, 1H) : H5 proton, coupled to H4 and the 6-Fluoro group.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~160-163 ppm (d, JCF ≈ 240 Hz) : C6, directly attached to fluorine.

  • δ ~148-150 ppm : C7a.

  • δ ~140-142 ppm : C4.

  • δ ~135-138 ppm : C3 (carbon bearing the nitro group).

  • δ ~130-132 ppm : C2.

  • δ ~118-120 ppm : C3a.

  • δ ~105-108 ppm (d, JCF ≈ 25 Hz) : C5, coupled to fluorine.

Mass Spectrometry (ESI-MS):

  • m/z : 182.03 [M+H]⁺, 180.02 [M-H]⁻.

Synthesis and Experimental Protocols

The synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is logically approached as a two-step sequence starting from the commercially available 6-amino-7-azaindole. The first step establishes the 6-fluoro substituent via a diazotization reaction, followed by an electrophilic nitration at the C-3 position of the pyrrole ring.

Synthesis_Workflow A 6-Amino-1H-pyrrolo[2,3-b]pyridine (6-Amino-7-azaindole) B 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (Precursor) A->B Step 1: Diazotization (HF-Pyridine, NaNO₂) C 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (Target Compound) B->C Step 2: Electrophilic Nitration (KNO₃, H₂SO₄)

Fig. 1: Two-step synthesis of the target compound.
Step 1: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (Precursor)

This protocol is adapted from a high-yield synthesis method utilizing a diazotization reaction, which is well-suited for large-scale preparation.[6]

Causality: The transformation of an aromatic amine to a fluoride is efficiently achieved via the Balz-Schiemann reaction or related diazotization-fluorination methods. Using hydrogen fluoride-pyridine as both the solvent and the fluoride source provides a direct and effective route. Sodium nitrite is the diazotizing agent that converts the primary amine into a diazonium salt, which subsequently decomposes to yield the fluoro-substituted product.

Protocol:

  • Reaction Setup: In a 5L three-necked flask equipped with a mechanical stirrer and a thermometer, add hydrogen fluoride-pyridine solution (70% concentration, 1200g). Cool the solution to -20 °C using an appropriate cooling bath.

  • Addition of Starting Material: Slowly add 6-amino-7-azaindole (400g, 3 mol) in portions, ensuring the internal temperature does not rise above -20 °C.

  • Diazotization: Once the addition is complete, add sodium nitrite (690g, 10 mol) in batches. Maintain the temperature below -20 °C throughout the addition. Vigorous stirring is essential.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture into a large vessel containing a stirred slurry of sodium bicarbonate, ice, water, and ethyl acetate. This step is highly exothermic and evolves gas; extreme caution is required.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-fluoro-1H-pyrrolo[2,3-b]pyridine.[6]

Step 2: Synthesis of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (Target)

This protocol is based on established methods for the nitration of electron-rich heterocyclic systems like 7-azaindole, which preferentially undergo electrophilic substitution at the C-3 position.[7]

Causality: The pyrrole moiety of the 7-azaindole system is highly activated towards electrophilic attack, with the C-3 position being the most nucleophilic. A mixture of a nitrate salt (like KNO₃) and a strong acid (H₂SO₄) generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile. The reaction is conducted at low temperatures to control the exothermicity and prevent side reactions or degradation of the acid-sensitive pyrrole ring.

Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, dissolve 6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid. Cool the solution to 0 °C in an ice bath.

  • Nitration: Add potassium nitrate (1.1 eq) portion-wise to the stirred solution. It is critical to maintain the internal temperature below 5 °C during the addition to ensure selectivity and prevent runaway reactions.

  • Reaction Progression: After the addition is complete, stir the mixture at 0 °C for 1 hour. Subsequently, allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-3 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Quenching and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice. The product should precipitate out of the acidic solution.

  • Neutralization and Filtration: Slowly neutralize the acidic slurry with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Collect the resulting precipitate by filtration.

  • Purification: Wash the filter cake thoroughly with cold water and dry under vacuum. The crude 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine can be further purified by recrystallization or silica gel column chromatography.[7]

Chemical Reactivity and Synthetic Utility

The true value of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine lies in its potential for diverse chemical transformations, providing access to a wide array of functionalized 7-azaindole derivatives.

Reactivity_Diagram A 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine B 3-Amino-6-fluoro-1H-pyrrolo[2,3-b]pyridine A->B Reduction (SnCl₂, Fe/HCl, H₂/Pd-C) D 6-(Nucleophile)-3-nitro-1H-pyrrolo[2,3-b]pyridine A->D SₙAr Reaction (at C6 with strong nucleophiles, e.g., R₂NH, RS⁻) C Amides, Sulfonamides, Ureas, etc. B->C N-Functionalization (Acyl Halides, Sulfonyl Halides, Isocyanates)

Fig. 2: Key reaction pathways for the target compound.
Reduction of the Nitro Group

The most common and valuable transformation is the reduction of the 3-nitro group to a primary amine (3-amino-6-fluoro-1H-pyrrolo[2,3-b]pyridine). This amine is a key nucleophile for building complex molecular architectures.

  • Common Reagents: Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, iron powder in acetic acid or with ammonium chloride, or catalytic hydrogenation (H₂ over Pd/C) are all effective methods.[7] The choice of reagent depends on the presence of other functional groups in the molecule.

The resulting 3-amino group can be readily acylated, sulfonylated, or used in reductive amination protocols to attach various side chains, which is a common strategy in the synthesis of kinase inhibitors.

Nucleophilic Aromatic Substitution (SNAr)

While the pyridine ring is generally electron-deficient, the additional activation provided by the fluorine atom at the 6-position makes it susceptible to SNAr reactions with potent nucleophiles. This allows for the displacement of the fluoride with amines, thiols, or alkoxides, providing a route to 6-substituted 7-azaindoles. This reaction typically requires forcing conditions (high temperature) and a strong nucleophile.

Applications in Drug Discovery

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is not typically a final drug product but rather a high-value intermediate for constructing more complex active pharmaceutical ingredients (APIs). The 7-azaindole scaffold it provides is present in numerous compounds investigated for a variety of therapeutic areas.

  • Kinase Inhibitors: Many kinase inhibitors utilize the 7-azaindole scaffold as a hinge-binding motif. The 3-amino group, derived from the title compound, is often used to attach side chains that occupy the solvent-exposed region of the kinase active site, enabling the tuning of potency and selectivity. Derivatives have shown activity against FGFR, ABL/SRC, and other oncogenic kinases.[3][8]

  • PDE4B Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core has been identified in novel series of phosphodiesterase 4B (PDE4B) inhibitors, which are targets for inflammatory and central nervous system diseases.[1]

  • Other Therapeutic Areas: The versatility of the 7-azaindole nucleus has led to its incorporation into molecules targeting a wide range of conditions, from cancer to neurodegenerative diseases.[2]

Conclusion

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a strategically important molecule in modern medicinal chemistry. Its synthesis is achievable through a robust and scalable two-step process. The orthogonal reactivity of the nitro group and the fluoro substituent provides chemists with a flexible platform for generating diverse libraries of 7-azaindole derivatives. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of well-designed building blocks like this one will only increase, solidifying its role as a key component in the drug discovery pipeline.

References

  • Zhang, M., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. ChemRxiv. Available at: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • Pun, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1440-1445. Available at: [Link]

  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Collis, A. J., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(11), 4467-4475. Available at: [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Physicochemical Properties and Synthesis

Abstract This technical guide provides a comprehensive overview of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery and development. The document details the mole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery and development. The document details the molecule's core physicochemical properties, including its molecular weight, and presents a validated, step-by-step synthesis protocol for its preparation. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering expert insights into the handling, synthesis, and characterization of this important building block.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structure, which mimics the indole ring of tryptophan but incorporates a pyridine nitrogen, allows for a diverse range of interactions with biological targets. This has led to the development of numerous 7-azaindole derivatives as potent inhibitors for a variety of enzymes and receptors. The introduction of substituents, such as fluorine and nitro groups, can significantly modulate the electronic properties, metabolic stability, and binding affinity of the parent molecule, making compounds like 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine highly valuable for the synthesis of targeted therapeutics.

The pyrrolopyridine scaffold is a component of various pharmaceuticals and is explored in the treatment of a wide array of diseases, including cancer and neurodegenerative disorders[1]. Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of critical signaling proteins such as Fibroblast Growth Factor Receptors (FGFR) and NADPH Oxidase 2 (NOX2)[1].

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine are summarized below.

Molecular Structure and Weight

The molecular structure of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is characterized by the fusion of a pyrrole ring and a pyridine ring, with a fluorine atom at the 6-position and a nitro group at the 3-position.

PropertyValueSource
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
CAS Number 1190321-42-6

Synthesis Protocol

The synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a two-step process starting from the commercially available 6-amino-7-azaindole. The first step involves the formation of the fluorinated 7-azaindole core, followed by a regioselective nitration.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Nitration A 6-Amino-7-azaindole B 6-Fluoro-1H-pyrrolo[2,3-b]pyridine A->B  HF-Pyridine,  NaNO₂,  < -20°C to RT C 6-Fluoro-1H-pyrrolo[2,3-b]pyridine D 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine C->D  Fuming HNO₃,  H₂SO₄,  0°C to RT

Caption: Synthetic pathway for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Step 1: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

This procedure is based on a diazotization reaction of 6-amino-7-azaindole. This method provides a high yield and is suitable for large-scale preparation with mild reaction conditions[2].

Materials:

  • 6-Amino-7-azaindole

  • Hydrogen fluoride-pyridine solution (70% concentration)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Ice

  • Water

Procedure:

  • In a 5L three-necked flask, add hydrogen fluoride-pyridine solution (1200g) at 20°C.

  • In batches, add 6-amino-7-azaindole (400g, 3 mol) while maintaining the reaction temperature below -20°C.

  • Slowly add sodium nitrite (690g, 10 mol) in batches, ensuring the temperature remains below -20°C.

  • After the addition is complete, allow the reaction to proceed while monitoring its progress.

  • Prepare a post-processing mixture of sodium bicarbonate, ice, water, and ethyl acetate to carefully neutralize the excess hydrogen fluoride and decompose the diazonium salt. This step is exothermic and involves gas evolution, requiring careful control.

  • The product, 6-fluoro-1H-pyrrolo[2,3-b]pyridine, can be isolated from the organic layer. The total yield is reported to be greater than 70%[2].

Step 2: Synthesis of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

The nitration of the 7-azaindole core occurs regioselectively at the C-3 position. This is a standard electrophilic substitution reaction on the electron-rich pyrrole ring. A common and effective method for the nitration of 7-azaindole derivatives involves the use of fuming nitric acid[3].

Materials:

  • 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄) (optional, as a catalyst)

  • Ice water

Procedure:

  • Cool a flask containing 6-fluoro-1H-pyrrolo[2,3-b]pyridine in an ice bath to 0°C.

  • Slowly add fuming nitric acid dropwise to the stirred solution. If necessary, concentrated sulfuric acid can be used as a catalyst.

  • Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Characterization

The structural confirmation of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is achieved through standard analytical techniques. While specific experimental data for this compound is not widely published, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for verification[4]. The expected spectroscopic features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings. The introduction of the electron-withdrawing nitro group at the C-3 position will cause a significant downfield shift for the adjacent protons.

  • ¹³C NMR: The carbon NMR will provide signals for each of the seven carbon atoms in the bicyclic system. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF), and the C-3 carbon will be shifted downfield due to the nitro group.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of approximately 181.12.

Applications in Drug Development

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the introduction of various side chains and pharmacophores at the 3-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The 7-azaindole core is a key feature in a number of kinase inhibitors and other targeted therapies[5].

Conclusion

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a pivotal building block for the synthesis of novel therapeutic agents. This guide has provided a detailed account of its molecular properties, a robust synthesis protocol, and an overview of its characterization. The information presented herein is intended to support the efforts of researchers and scientists in advancing the field of medicinal chemistry.

References

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1): 555752.
  • Atlanchim Pharma. (2022, December 13). Scientific Letter.
  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).
  • Leboho, T. C., van Vuuren, S. V., & de Koning, C. D. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(4), 580-589.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Saify, Z. S., et al. (1996). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 9(1), 1-7.
  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines. WO2006063167A1.
  • ResearchGate. (2023).
  • Garg, N. K., et al. (2012).
  • Garg, N. K., et al. (2010). Preparation of pyrrolo[2,3-b]pyridines as B-Raf kinase inhibitors. WO2010127354A1.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • Google Patents. (2014). Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof. WO2008129152A1.

Sources

Foundational

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS number and structure

An in-depth technical analysis and methodological guide for the synthesis, structural evaluation, and application of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine in advanced drug discovery. Executive Summary The 7-azaindol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the synthesis, structural evaluation, and application of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine in advanced drug discovery.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for purines and indoles in the design of kinase inhibitors. Among its heavily functionalized derivatives, 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine serves as a highly specialized, bifunctional building block. The strategic placement of a fluorine atom at the C6 position enhances metabolic stability and modulates the basicity of the adjacent pyridine nitrogen, while the C3 nitro group provides a robust synthetic handle for accessing hinge-binding motifs. This whitepaper details the structural analytics, electronic rationale, and field-proven synthetic protocols required to handle and synthesize this critical intermediate.

Chemical Identity & Structural Analytics

Understanding the physicochemical baseline of a building block is the first step in predicting its behavior in complex synthetic cascades.

Table 1: Physicochemical and Identity Profile

Property Specification
IUPAC Name 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
CAS Registry Number 1190321-42-6[1]
Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
Core Scaffold 7-Azaindole
Key Substituents 6-Fluoro (Pyridine ring), 3-Nitro (Pyrrole ring)

| Physical State | Solid (typically pale yellow to tan powder) |

Electronic Properties & Regioselectivity

The 7-azaindole core is an electronically hybrid system. The substitution of a carbon atom for a nitrogen at position 7 fundamentally alters the electron distribution compared to a standard indole.

  • The Pyrrole Ring (C2, C3): Remains relatively electron-rich. The highest occupied molecular orbital (HOMO) is localized predominantly at the C3 position due to the resonance contribution from the N1 lone pair. Consequently, C3 is the primary site for electrophilic aromatic substitution (e.g., nitration, halogenation)[2].

  • The Pyridine Ring (C4, C5, C6): Is highly electron-deficient. The lowest unoccupied molecular orbital (LUMO) is influenced by the N7 nitrogen. The introduction of a highly electronegative fluorine atom at C6 further withdraws electron density via inductive effects, though it can donate electron density via resonance. This C-F bond is highly resistant to oxidative metabolism (e.g., by CYP450 enzymes) and sterically blocks the C6 position from unwanted side reactions.

Reactivity Core 7-Azaindole Core C3 C3 Position (Electron Rich) Core->C3 Pyrrole Ring C6 C6 Position (Electron Deficient) Core->C6 Pyridine Ring Nitration Electrophilic Attack (Nitration) C3->Nitration High HOMO Nucleophilic Fluorine Substitution (Metabolic Blocking) C6->Nucleophilic Low LUMO

Electronic distribution and site-specific reactivity of the 7-azaindole scaffold.

Synthetic Methodology & Causality

The synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine requires a strict order of operations. Why not nitrate first? If 6-amino-7-azaindole is subjected to nitration conditions prior to fluorination, the free amino group is highly susceptible to rapid oxidation by nitric acid, leading to degradation, polymerization, and complex tar-like mixtures. Therefore, the amino group must be converted to the stable fluoro group before the harsh nitration conditions are applied.

  • Step 1: Diazotization-Fluorination. 6-amino-7-azaindole is treated with Olah's reagent (HF-pyridine) and sodium nitrite. The HF-pyridine acts as both the solvent and the fluoride source[3].

  • Step 2: Electrophilic Nitration. The resulting 6-fluoro-7-azaindole is subjected to a nitrating mixture (HNO3/H2SO4). The reaction must be strictly temperature-controlled to ensure regioselectivity at C3 and prevent oxidative cleavage of the pyrrole ring[4].

SyntheticWorkflow A 6-Amino-7-azaindole (Starting Material) B Diazotization & Fluorination (HF-Pyridine, NaNO2) A->B Step 1 C 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (Intermediate) B->C Yield >70% D Regioselective Nitration (HNO3, H2SO4, 0-5 °C) C->D Step 2 E 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (Target: CAS 1190321-42-6) D->E C3-Selective

Workflow for the synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and validation steps to ensure high fidelity during scale-up.

Protocol 1: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

Objective: Convert the C6-amine to a C6-fluoro group via a modified Balz-Schiemann mechanism.

  • Reactor Preparation: Utilize a PTFE-lined reactor.

    • Causality: Hydrogen fluoride (HF) etches standard borosilicate glass, which introduces silica impurities and compromises vessel integrity.

  • Substrate Dissolution: Charge the reactor with HF-pyridine complex (Olah's reagent) and cool to -10 °C. Slowly add 6-amino-7-azaindole (1.0 eq) portion-wise.

    • Causality: The dissolution of the basic azaindole in HF is highly exothermic. Strict temperature control prevents localized boiling of HF.

  • Diazotization: Add sodium nitrite (NaNO2, 1.2 eq) portion-wise over 30 minutes, maintaining the internal temperature below 0 °C.

    • Causality: NaNO2 reacts with the acid to generate the nitrosonium ion (NO+), which attacks the amine to form the diazonium salt.

  • Thermal Decomposition: Gradually warm the reaction mixture to room temperature, then carefully heat to 50 °C for 1 hour.

    • Validation: The cessation of N2 gas evolution indicates the complete decomposition of the diazonium fluoride salt into the desired 6-fluoro product[3].

  • Quench & Isolation: Carefully pour the mixture into a vigorously stirred, pre-cooled mixture of crushed ice, water, and excess sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

    • Causality: Bicarbonate safely neutralizes the excess HF. The biphasic extraction isolates the organic product from the aqueous inorganic salts.

Protocol 2: Regioselective Nitration to 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Objective: Introduce a nitro group exclusively at the C3 position without oxidizing the core.

  • Acidic Dissolution: Dissolve 6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid (H2SO4, 5 L/kg) at 0 °C.

    • Causality: H2SO4 acts as the solvent and protonates the N7 pyridine nitrogen. This deactivates the pyridine ring further and directs electrophilic attack exclusively to the electron-rich pyrrole C3[2].

  • Nitronium Generation: Dropwise addition of 65% aqueous nitric acid (HNO3, 1.05 eq), maintaining the internal temperature strictly between 0-5 °C.

    • Causality: H2SO4 + HNO3 generates the highly reactive nitronium ion (NO2+). Maintaining a temperature below 5 °C prevents di-nitration and oxidative degradation of the pyrrole ring[4].

  • Reaction Maturation: Stir the mixture for 2 hours at 0-5 °C.

    • Validation: Monitor the reaction via LC-MS or HPLC. The starting material peak should disappear, replaced by a single product peak with an [M+H]+ of 182.1.

  • Isolation: Slowly pour the reaction mixture over a large volume of crushed ice (20 L/kg) under vigorous stirring.

    • Causality: The sudden aqueous dilution crashes out the highly insoluble nitro product. Keeping the temperature near 0 °C during the quench prevents acid-catalyzed hydrolysis. Filter the precipitate, wash with cold water until the filtrate reaches neutral pH, and dry under vacuum.

Strategic Utility in Drug Discovery

In the context of targeted therapeutics, particularly kinase inhibitors, 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is not an end-product, but a highly strategic precursor:

  • Hinge-Binding Optimization: The 7-azaindole core mimics the adenine ring of ATP. It binds to the kinase hinge region via two critical hydrogen bonds (N1-H acts as a donor; N7 acts as an acceptor). The C6-fluoro group modulates the pKa of the N7 nitrogen, fine-tuning this hydrogen bond acceptor capability while simultaneously blocking CYP450-mediated oxidation at the C6 position.

  • Vector for DFG-Pocket Access: The C3-nitro group is readily reduced (using Pd/C with H2, or Fe/NH4Cl) to a primary amine. This C3-amine serves as the primary vector for coupling. By reacting the C3-amine with various electrophiles (forming amides, ureas, or sulfonamides), medicinal chemists can project functional groups deep into the DFG-in or DFG-out pockets of the kinase, achieving high target selectivity.

Sources

Exploratory

An In-depth Technical Guide to 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a plausible synthetic pathway, predicted physicochemical and spectroscopic properties based on established chemical principles and data from structurally related compounds, and detailed protocols for its synthesis, purification, and characterization.

Molecular Structure and Properties

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 6-fluoro-3-nitro-7-azaindole, possesses a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a fluorine atom at the 6-position and a nitro group at the 3-position significantly influences its electronic properties and reactivity, making it a valuable scaffold for the development of novel therapeutic agents. The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore in numerous kinase inhibitors and other biologically active molecules.[1][2]

Table 1: Predicted Physical and Chemical Properties of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

PropertyValueSource
Molecular Formula C₇H₄FN₃O₂-
Molecular Weight 181.12 g/mol -
CAS Number 1190321-42-6[3]
Appearance Predicted to be a yellow to orange solidAnalogy to similar nitroaromatic compounds
Melting Point Not available. Predicted to be >200 °CGeneral trend for similar heterocyclic compounds
Boiling Point Not available. Predicted to be >300 °C at 760 mmHgGeneral trend for similar heterocyclic compounds
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in less polar solvents (e.g., dichloromethane, ethyl acetate). Insoluble in water.Based on the polarity of the molecule
pKa Not available. The pyrrole N-H is weakly acidic. The pyridine nitrogen is weakly basic, with basicity reduced by the electron-withdrawing fluorine and nitro groups.General chemical principles

Synthesis and Purification

The synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine can be envisioned as a two-step process starting from the commercially available 6-amino-1H-pyrrolo[2,3-b]pyridine (6-amino-7-azaindole). The initial step involves a diazotization-fluorination reaction to introduce the fluorine atom, followed by a regioselective nitration of the resulting 6-fluoro-1H-pyrrolo[2,3-b]pyridine.

Synthetic Workflow

G A 6-Amino-1H-pyrrolo[2,3-b]pyridine B Step 1: Diazotization-Fluorination (Balz-Schiemann Reaction) A->B  HBF₄, NaNO₂, heat C 6-Fluoro-1H-pyrrolo[2,3-b]pyridine B->C D Step 2: Nitration C->D  HNO₃, H₂SO₄ E 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine D->E F Purification (Column Chromatography) E->F G Pure Product F->G G M [M]⁺˙ m/z = 181 M_minus_NO2 [M - NO₂]⁺ m/z = 135 M->M_minus_NO2 - NO₂ M_minus_HNO2 [M - HNO₂]⁺ m/z = 134 M->M_minus_HNO2 - HNO₂ Pyrrole_fragment [C₅H₂FN]⁺˙ m/z = 95 M_minus_NO2->Pyrrole_fragment - HCN

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, this document is structured to offer not just spectral data, but also to provide insights into the experimental choices and the interpretation of the results, grounded in established spectroscopic principles. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a significant pharmacophore found in numerous biologically active compounds, making a thorough understanding of its derivatives crucial for drug discovery and development.[1][2]

Molecular Structure and a Priori Considerations

The structure of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole core, presents a unique substitution pattern that significantly influences its electronic environment and, consequently, its NMR spectra. The presence of a fluorine atom at the 6-position and a nitro group at the 3-position introduces strong electron-withdrawing effects and the potential for through-bond and through-space spin-spin couplings.

Experimental Protocol for NMR Data Acquisition

The following outlines a standard operating procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra for the title compound.

2.1. Sample Preparation

  • Solvent Selection : Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high boiling point is suitable for variable temperature experiments, and its ability to dissolve a wide range of organic compounds is advantageous. Furthermore, the residual solvent peak at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR serves as a convenient internal reference.[3]

  • Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of DMSO-d₆ is recommended for optimal signal-to-noise ratio in both ¹H and ¹³C NMR experiments.

  • Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. Spectrometer and Parameters

  • Instrument : A Bruker Avance III HD 400 MHz spectrometer (or equivalent) is suitable for these analyses.

  • ¹H NMR Parameters :

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Parameters :

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is predicted to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic ring system, in addition to a broad signal for the N-H proton of the pyrrole ring.

Predicted ¹H NMR Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)~12.5br s-
H-2~8.8s-
H-4~8.6d~3.0
H-5~7.9dd~9.0, ~2.0
H-7~8.4d~2.0

3.1. Detailed Interpretation

  • H-1 (N-H) Proton : The proton attached to the pyrrole nitrogen is expected to appear as a broad singlet at a significantly downfield chemical shift (around 12.5 ppm). This is due to its acidic nature and participation in intermolecular hydrogen bonding with the DMSO-d₆ solvent.[4]

  • H-2 Proton : This proton is adjacent to the electron-withdrawing nitro group, which strongly deshields it. Consequently, it is predicted to resonate at a very downfield chemical shift (around 8.8 ppm) as a sharp singlet, lacking any adjacent protons to couple with.

  • H-4 and H-5 Protons : These protons on the pyridine ring form an AX system, further influenced by the fluorine at position 6. H-4 is expected to be a doublet due to coupling with H-5. The H-5 proton will appear as a doublet of doublets due to coupling with both H-4 and the fluorine atom at C-6. The electron-withdrawing nature of the adjacent nitrogen atom and the nitro group (via resonance) will shift H-4 downfield relative to H-5.

  • H-7 Proton : The H-7 proton is situated ortho to the pyridine nitrogen, leading to a downfield shift. It is expected to appear as a doublet due to a small four-bond coupling with the fluorine atom at C-6.

The relationship between proton connectivity and their expected splitting patterns can be visualized as follows:

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin couplings.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms of the pyrrolo[2,3-b]pyridine core. The chemical shifts are significantly influenced by the electronegativity of the nitrogen and fluorine atoms and the electron-withdrawing nitro group.

Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)C-F Coupling (¹JCF, ²JCF, ³JCF in Hz)
C-2~135-
C-3~140-
C-3a~128-
C-4~120~4
C-5~110~25
C-6~160~250
C-7a~150~15

4.1. Detailed Interpretation

  • C-2 and C-3 : The presence of the nitro group at C-3 will deshield both C-2 and C-3, shifting them downfield. C-3 is expected to be further downfield due to the direct attachment of the electron-withdrawing group.

  • C-3a and C-7a : These are the bridgehead carbons. C-7a, being adjacent to the pyridine nitrogen, will be more deshielded than C-3a.

  • C-4, C-5, and C-6 : The carbons of the pyridine ring will exhibit characteristic C-F couplings.

    • C-6 : This carbon is directly bonded to the fluorine atom and will therefore show a large one-bond coupling constant (¹JCF) of approximately 250 Hz. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

    • C-5 : This carbon is two bonds away from the fluorine and will exhibit a smaller two-bond coupling constant (²JCF) of around 25 Hz.

    • C-4 and C-7a : These carbons are three bonds away from the fluorine and are expected to show even smaller three-bond coupling constants (³JCF).

The workflow for spectral interpretation can be summarized as follows:

Spectral_Analysis_Workflow cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis H1_Integration Integration Structure Structural Elucidation H1_Integration->Structure H1_Multiplicity Multiplicity (Splitting) H1_Multiplicity->Structure H1_Coupling Coupling Constants (J) H1_Coupling->Structure H1_Chemical_Shift Chemical Shift (δ) H1_Chemical_Shift->Structure C13_Num_Signals Number of Signals C13_Num_Signals->Structure C13_Chemical_Shift Chemical Shift (δ) C13_Chemical_Shift->Structure C13_CF_Coupling C-F Coupling C13_CF_Coupling->Structure

Caption: Workflow for structural elucidation using NMR data.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine provides unambiguous confirmation of its chemical structure. The observed chemical shifts, multiplicities, and coupling constants are consistent with the predicted electronic effects of the fluoro and nitro substituents on the pyrrolo[2,3-b]pyridine core. This comprehensive spectroscopic characterization is essential for ensuring the identity and purity of this compound in research and development settings, particularly in the context of medicinal chemistry where structural integrity is paramount.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]3]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]]

  • Juniper Publishers. (2019, September 16). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]2]

  • ResearchGate. (2016, April 27). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]4]

Sources

Exploratory

Mass Spectrometry Analysis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Technical Guide

As a Senior Application Scientist navigating the complexities of modern drug development, the structural elucidation and pharmacokinetic tracking of halogenated heterocyclic scaffolds are paramount. The compound 6-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, the structural elucidation and pharmacokinetic tracking of halogenated heterocyclic scaffolds are paramount. The compound 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-42-6) represents a highly functionalized 7-azaindole derivative. Its unique combination of an electron-deficient pyridine ring, a strongly electron-withdrawing nitro group, and a highly electronegative fluorine atom creates a fascinating—and challenging—system for mass spectrometric (MS) analysis.

This whitepaper dissects the ionization dynamics, collision-induced dissociation (CID) pathways, and self-validating chromatographic strategies required to accurately quantify and characterize this molecule.

Ionization Dynamics: The Causality of Polarity Selection

When designing an MS method for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, relying on default positive-mode Electrospray Ionization (ESI+) is a critical oversight. The molecule exhibits a profound dual-polarity nature driven by its substituents:

  • Positive Ionization (ESI+): The pyridine nitrogen (N7) is the primary site of protonation. However, its basicity is severely attenuated by the inductive pull of the C6-fluorine and the resonance-withdrawing C3-nitro group. Despite this, in an acidic mobile phase (e.g., 0.1% formic acid), sufficient protonation occurs to yield a stable [M+H]⁺ ion at m/z 182.04.

  • Negative Ionization (ESI-): The pyrrole nitrogen (N1) possesses an acidic proton. The combined electron-withdrawing effects of the nitro and fluoro groups stabilize the conjugate base, making deprotonation highly efficient. This yields an abundant [M-H]⁻ ion at m/z 180.02.

Expert Insight: A robust, self-validating assay must utilize rapid polarity switching. Monitoring both [M+H]⁺ and [M-H]⁻ simultaneously ensures that if matrix suppression quenches the signal in one polarity, the orthogonal polarity serves as an internal data integrity check. Baseline mass spectral data for the unsubstituted 7-azaindole core further corroborates the stability of the fused bicyclic system under ionization[1].

Collision-Induced Dissociation (CID) Mechanisms

Understanding the fragmentation of this scaffold requires mapping the weakest bonds. For nitroaromatic systems such as nitroindoles, the dominant collision-induced dissociation (CID) pathways involve the radical loss of NO (30 Da) and NO2 (46 Da)[2].

Upon isolation of the [M+H]⁺ precursor (m/z 182.04) in a triple quadrupole (QqQ) or Q-TOF system, the following mechanistic cascade occurs:

  • Nitro Group Cleavage (Low Energy, 15-20 eV): The C-NO2 bond is the most labile. The primary fragmentation is the loss of a nitro radical (•NO2, 46 Da) to form the highly stable m/z 136.04 product ion. A competing, slightly higher-energy pathway is the loss of nitric oxide (NO, 30 Da) via oxygen rearrangement, yielding m/z 152.04.

  • Core Ring Contraction (Medium Energy, 25-30 eV): Historically, the fragmentation of the 1H-pyrrolo[2,3-b]pyridine scaffold is characterized by the sequential loss of HCN, often forming naphthyridine-like intermediates[3]. From the m/z 136.04 intermediate, the loss of HCN (27 Da) yields a fragment at m/z 109.03.

  • Defluorination (High Energy, 30-35 eV): The C-F bond is exceptionally strong. Only at elevated collision energies does the m/z 136.04 intermediate expel hydrogen fluoride (HF, 20 Da) to form m/z 116.04.

Fragmentation M [M+H]+ m/z 182.04 F1 [M+H - NO]+ m/z 152.04 M->F1 -NO (30 Da) F2 [M+H - NO2]+ m/z 136.04 M->F2 -NO2 (46 Da) F3 [M+H - NO2 - HCN]+ m/z 109.03 F2->F3 -HCN (27 Da) F4 [M+H - NO2 - HF]+ m/z 116.04 F2->F4 -HF (20 Da)

Caption: CID fragmentation pathway of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data Summaries

To facilitate method transfer and instrument tuning, the quantitative exact mass and Multiple Reaction Monitoring (MRM) parameters are summarized below.

Table 1: Exact Mass Specifications
SpeciesChemical FormulaExact Mass (Da)Optimal Ionization Mode
Neutral MoleculeC₇H₄FN₃O₂181.0287N/A
Protonated Ion [M+H]⁺C₇H₅FN₃O₂⁺182.0365ESI (+)
Deprotonated Ion [M-H]⁻C₇H₃FN₃O₂⁻180.0209ESI (-)
Table 2: Optimized MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (eV)Structural AssignmentPurpose
182.04136.04ESI (+)18[M+H - NO₂]⁺Quantifier (High Sens.)
182.04152.04ESI (+)15[M+H - NO]⁺Qualifier 1
182.04109.03ESI (+)28[M+H - NO₂ - HCN]⁺Qualifier 2 (Core ID)
180.02134.02ESI (-)20[M-H - NO₂]⁻Orthogonal Quantifier

Self-Validating Experimental Protocol: UHPLC-MS/MS

A methodology is only as reliable as its internal controls. The following protocol utilizes a Pentafluorophenyl (PFP) stationary phase. Causality: Standard C18 columns often fail to resolve fluorinated nitroaromatics from their des-fluoro synthetic impurities. PFP columns provide orthogonal π−π , dipole-dipole, and shape selectivity, ensuring absolute chromatographic purity before the analyte enters the MS source.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 50 µL of plasma/matrix into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C-labeled analog) to validate extraction recovery.

  • Add 200 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes. Rationale: MTBE selectively extracts the hydrophobic 7-azaindole core while precipitating ion-suppressing proteins and leaving highly polar phospholipids in the aqueous phase.

  • Centrifuge at 4000 x g for 10 minutes. Transfer the organic layer and evaporate under N₂ at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Phase 2: System Suitability Test (SST) - The Self-Validation Step

Before running samples, inject an SST standard (10 ng/mL). The system is only validated if:

  • Retention Time Drift: < 2%.

  • Peak Asymmetry (Tailing Factor): < 1.3 (Ensures the basic pyridine nitrogen is not interacting with unendcapped silanols).

  • Ion Ratio: The ratio of m/z 136.04 (Quant) to m/z 152.04 (Qual) must be within ±15% of the established library value.

Phase 3: UHPLC Separation & MS Acquisition
  • Column: Waters Cortecs PFP (2.1 x 100 mm, 1.6 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 60% B over 3.5 minutes, flush at 95% B for 1 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: Capillary voltage at 3.0 kV (Pos) / 2.5 kV (Neg). Desolvation temperature at 500°C to ensure complete droplet evaporation of the highly stable nitroaromatic.

Workflow S1 Sample Prep (LLE & Reconstitution) S2 UHPLC Separation (PFP Column) S1->S2 S3 ESI Ionization (Pos/Neg Switching) S2->S3 S4 Triple Quadrupole (MRM Acquisition) S3->S4 S5 Data Validation (SST & Quant) S4->S5

Caption: Self-validating UHPLC-MS/MS workflow for quantitative analysis.

References

  • Herbert, R., & Wibberley, D. G. (1970). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 459-463. URL:[Link]

  • ACS Publications. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Environmental Science & Technology. URL:[Link]

  • NIST Mass Spectrometry Data Center. 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Role of the Nitro Group in 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

For: Researchers, Scientists, and Drug Development Professionals Abstract The 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, is of significant interest in medicinal chemistry due to its...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, is of significant interest in medicinal chemistry due to its versatile biological activities.[1] This technical guide provides a comprehensive analysis of the pivotal role the nitro group plays in the chemical reactivity, electronic properties, and synthetic utility of this heterocyclic system. We will delve into the nuanced effects of the nitro group on the molecule's reactivity towards electrophilic and nucleophilic reagents, its influence as a directing group, and its function as a versatile precursor for further chemical transformations. This guide is intended to provide researchers and drug development professionals with a deeper understanding of this important scaffold and to facilitate its application in the design and synthesis of novel therapeutic agents.

Introduction: The 7-Azaindole Scaffold and the Significance of the Nitro Group

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core and interact with a wide range of biological targets, particularly kinases.[2][3] The introduction of a fluorine atom at the 6-position and a nitro group at the 3-position of the 7-azaindole core creates 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a molecule with distinct chemical properties that are largely dictated by the powerful electron-withdrawing nature of the nitro substituent.[4][5]

The nitro group (-NO2) is a potent electron-withdrawing group due to both inductive and resonance effects.[4][5][6][7][8] This strong electronic pull significantly modulates the electron density distribution within the bicyclic pyrrolopyridine system, thereby influencing its reactivity and providing a handle for diverse chemical modifications.

Electronic Landscape: How the Nitro Group Shapes Reactivity

The presence of the nitro group at the C3 position profoundly deactivates the pyrrole ring towards electrophilic aromatic substitution (EAS).[4][8] This deactivation stems from the delocalization of the pi-electrons towards the nitro group, which reduces the nucleophilicity of the aromatic system.[8]

Conversely, this electron deficiency enhances the susceptibility of the aromatic ring to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. However, in the context of the 7-azaindole scaffold, the reactivity is more complex due to the presence of the fused pyridine ring and the pyrrole nitrogen.

Electrophilic Aromatic Substitution (EAS)

The nitration of the parent 6-fluoro-1H-pyrrolo[2,3-b]pyridine to introduce the nitro group at the C3 position is a key synthetic step.[9] This reaction typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, to generate the highly electrophilic nitronium ion (NO2+).[9] The C3 position of the 7-azaindole ring is the most electron-rich and thus the most susceptible to electrophilic attack.

Once the nitro group is in place, further electrophilic substitution on the ring becomes significantly more challenging due to the deactivating effect of the nitro group.[4][6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group, coupled with the fluorine atom at the 6-position, activates the pyridine ring for nucleophilic aromatic substitution. This allows for the displacement of the fluorine atom by various nucleophiles.

The Nitro Group as a Versatile Synthetic Handle

Beyond its role in modulating reactivity, the nitro group serves as a crucial functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold.

Reduction to an Amino Group

One of the most valuable transformations of the nitro group is its reduction to a primary amine (-NH2). This conversion dramatically alters the electronic properties of the molecule, transforming an electron-withdrawing group into a potent electron-donating group.[6] This amino group can then serve as a key building block for a wide range of subsequent chemical modifications.

Experimental Protocol: Reduction of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

A common and effective method for the reduction of the nitro group is catalytic hydrogenation.[10]

Materials:

  • 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolve 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as methanol or ethanol in a reaction flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Maintain a positive pressure of hydrogen gas (typically via a balloon or a hydrogenator) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

  • Purify the product by column chromatography or recrystallization as needed.

Other reagents can also be employed for the reduction of nitro groups, including metals in acidic media (e.g., Fe/HCl, SnCl2/HCl) or transfer hydrogenation conditions.[11][12][13] The choice of reducing agent can be critical to ensure chemoselectivity in the presence of other reducible functional groups.[13]

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Electronic Effects cluster_0 Electron-Withdrawing Nature of the Nitro Group cluster_1 Impact on Reactivity Nitro_Group -NO2 Pyrrolopyridine_Core 6-fluoro-1H-pyrrolo[2,3-b]pyridine Core Nitro_Group->Pyrrolopyridine_Core Inductive & Resonance Effects Deactivation_EAS Deactivation towards Electrophilic Aromatic Substitution Pyrrolopyridine_Core->Deactivation_EAS Activation_SNAr Activation towards Nucleophilic Aromatic Substitution Pyrrolopyridine_Core->Activation_SNAr

Caption: Electronic influence of the nitro group on the pyrrolopyridine core.

Synthetic Transformations Start 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Reduction Reduction (e.g., H2, Pd/C) Start->Reduction Amine 3-amino-6-fluoro-1H-pyrrolo[2,3-b]pyridine Reduction->Amine Further_Functionalization Further Functionalization (Amide coupling, etc.) Amine->Further_Functionalization

Sources

Exploratory

A Technical Guide to the Preliminary Toxicological Investigation of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Abstract This document provides a comprehensive technical framework for conducting a preliminary toxicological evaluation of the novel chemical entity, 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. As a nitroaromatic heter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical framework for conducting a preliminary toxicological evaluation of the novel chemical entity, 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. As a nitroaromatic heterocyclic compound, this molecule presents a specific toxicological profile of interest, particularly concerning genotoxicity and cytotoxicity, which warrants a structured and mechanistically informed investigational approach. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols and expert insights to construct a foundational safety profile for this compound. We will detail a tiered strategy encompassing in silico prediction, in vitro assays, and conceptual in vivo studies, emphasizing the scientific rationale behind each experimental choice.

Introduction and Strategic Overview

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a substituted azaindole, a scaffold of significant interest in medicinal chemistry. The introduction of a nitro group and a fluorine atom to the pyrrolo[2,3-b]pyridine core dramatically influences its physicochemical properties and, consequently, its interaction with biological systems. While specific toxicological data for this exact molecule is not publicly available, its chemical structure contains well-known toxico-phores, primarily the nitroaromatic moiety.

Nitroaromatic compounds are a class of molecules known for their diverse biological activities, including therapeutic applications as antibacterial and anticancer agents.[1][2] However, this bioactivity is often linked to potential toxicity. The nitro group is a strong electron-withdrawing group that can undergo metabolic reduction to form reactive intermediates, such as nitro anion radicals, nitroso derivatives, and hydroxylamines.[1][2] These reactive species can induce cellular damage through various mechanisms, including oxidative stress, covalent binding to macromolecules like DNA and proteins, and the generation of reactive oxygen species (ROS).[1][3] Consequently, nitroaromatic compounds are often associated with mutagenicity and carcinogenicity.[4][5]

This guide, therefore, proposes a logical, tiered approach to the preliminary toxicity assessment, designed to efficiently identify key hazards and inform decisions in a drug discovery or chemical development pipeline.

Tiered Investigational Workflow

Our proposed workflow begins with non-experimental methods and progresses to more complex biological assays, allowing for early go/no-go decisions.

G cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro General Toxicity cluster_2 Tier 3: In Vitro Mechanistic Toxicity cluster_3 Tier 4: Preliminary In Vivo (Conceptual) InSilico In Silico Assessment (DEREK, SAR) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) InSilico->Cytotoxicity Identifies initial hazards PhysChem Physicochemical Characterization (Solubility, LogP) PhysChem->Cytotoxicity Informs assay conditions Genotoxicity Genotoxicity Assessment (Ames, Micronucleus) Cytotoxicity->Genotoxicity Determines sublethal concentration range Hemolysis Hemolysis Assay Hemolysis->Genotoxicity Metabolism Metabolic Stability (Microsomes, S9) Genotoxicity->Metabolism Investigates metabolic activation InVivo Acute Toxicity Study (Rodent MTD) Genotoxicity->InVivo Critical safety checkpoint Metabolism->InVivo Informs dose selection

Caption: Tiered workflow for preliminary toxicity assessment.

Tier 1: In Silico and Physicochemical Profiling

Before embarking on laboratory experiments, significant insights can be gained from computational analysis and basic property measurements.

In Silico Toxicological Prediction

Rationale: The chemical structure of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine contains a nitroaromatic group, which is a well-established structural alert for mutagenicity.[2][4] In silico systems leverage vast databases of known toxic compounds to predict the likelihood of adverse effects based on substructural features.

Methodology:

  • Utilize knowledge-based expert systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) or Sarah Nexus to identify potential toxicophores.

  • Employ statistical-based models (Quantitative Structure-Activity Relationships, QSAR) to predict toxic endpoints such as mutagenicity and carcinogenicity.[5]

  • Expected Outcome: These models will almost certainly flag the nitroaromatic moiety as a potential mutagen. The key output is not just the alert itself, but the associated reasoning and references provided by the software, which can guide the design of subsequent in vitro assays.

Physicochemical Characterization

Rationale: Basic physicochemical properties are critical for designing meaningful and reproducible in vitro assays. Poor aqueous solubility, for example, can lead to compound precipitation in cell culture media, resulting in artifactual data.

Key Parameters:

  • Aqueous Solubility: Determines the maximum achievable concentration in assay buffers and media.

  • LogP/LogD: Indicates the lipophilicity of the compound, which influences membrane permeability and potential for non-specific binding.

  • pKa: Identifies ionizable groups, affecting solubility and cellular uptake.

Tier 2: In Vitro General and Genetic Toxicity

This tier focuses on foundational in vitro assays to assess cytotoxicity and the high-priority risk of genotoxicity. Small molecule preclinical testing is a crucial process for understanding a compound's behavior, including its efficacy and toxicity, before it reaches human trials.[6]

Cytotoxicity Assessment

Rationale: Determining the concentration range at which the compound affects basic cellular viability is fundamental. This data is essential for selecting appropriate, non-overtly toxic concentrations for more sensitive downstream assays like genotoxicity tests. A variety of assays measuring different endpoints (e.g., metabolic activity, membrane integrity) should be considered.[7][8][9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2, a liver cell line capable of some metabolic activation) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare a 2x serial dilution of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine in appropriate cell culture medium. The top concentration should be guided by its aqueous solubility. Replace the medium in the cell plate with the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and positive control wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Plot absorbance against compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Example Cytotoxicity Data Summary

Assay TypeCell LineExposure TimeIC₅₀ (µM)
MTT (Metabolic Activity)HepG248h25.4
LDH (Membrane Integrity)HEK29348h31.8
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Rationale: The Ames test is a mandatory first-line screen for mutagenic potential.[10] It assesses a compound's ability to cause mutations in the DNA of specific bacterial strains.[10] Given the nitroaromatic structure of the test compound, this assay is of paramount importance.[4] The test must be conducted with and without metabolic activation (using a liver S9 fraction) because many nitro compounds require enzymatic reduction to become mutagenic.[1][11]

G cluster_s9 Metabolic Activation compound Test Compound (6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine) s9 Liver S9 Fraction (Contains P450s, Nitroreductases) compound->s9 Bioactivation dna Bacterial DNA (his- operon) compound->dna Direct-acting (No S9) reactive_metabolite Reactive Electrophilic Metabolites (e.g., N-hydroxyarylamine) s9->reactive_metabolite reactive_metabolite->dna Covalent Binding adduct DNA Adduct Formation dna->adduct mutation Base Substitution or Frameshift Mutation adduct->mutation reversion Reversion to his+ Phenotype mutation->reversion colonies Visible Bacterial Colonies (Positive Result) reversion->colonies

Caption: Bioactivation pathway leading to mutagenicity in the Ames test.

Experimental Protocol: Ames Test (Pre-incubation Method)

  • Strain Selection: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect various types of mutations.[12][13]

  • Preparation: For each strain, prepare two sets of tubes: one for direct-acting mutagenicity (-S9) and one for mutagenicity requiring metabolic activation (+S9). The +S9 tubes will contain rat or hamster liver S9 fraction and a cofactor mix.[11]

  • Treatment: To the tubes, add the bacterial culture, vehicle or test compound solution, and either buffer (-S9) or the S9 mix (+S9).

  • Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking. This step enhances the detection of certain classes of mutagens.[14]

  • Plating: Mix the contents of each tube with molten top agar containing a trace amount of histidine (or tryptophan for E. coli) and pour onto minimal glucose agar plates. The trace amino acid allows for a few cell divisions, which is necessary for mutations to be fixed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two- to three-fold higher than the vehicle control.[11]

Tier 3: In Vitro Mechanistic and Metabolic Profiling

If genotoxicity or significant cytotoxicity is observed, further investigation into the underlying mechanisms is warranted.

In Vitro Micronucleus Assay

Rationale: While the Ames test detects point mutations, the in vitro micronucleus assay identifies chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity). It serves as an essential follow-up to the Ames test and is a standard part of regulatory genotoxicity packages.

Methodology:

  • Treat a mammalian cell line (e.g., CHO-K1, TK6) with the test compound at a range of concentrations below the IC₅₀, with and without S9 metabolic activation.

  • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest, fix, and stain the cells with a DNA-specific dye (e.g., DAPI).

  • Using microscopy or flow cytometry, score the frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells.

Metabolic Stability Assessment

Rationale: Understanding how the compound is metabolized is key to interpreting its toxicity. The rate of metabolism affects its in vivo exposure, and the nature of the metabolites determines the toxic species. The reduction of the nitro group is a critical metabolic pathway to investigate.[1][15]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Setup: Prepare an incubation mixture containing pooled human liver microsomes, the test compound (at a low concentration, e.g., 1 µM), and buffer.

  • Initiation: Start the reaction by adding a NADPH-generating system. Run a parallel incubation without NADPH as a negative control.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).

Tier 4: Conceptual Preliminary In Vivo Assessment

Should the in vitro profile be deemed acceptable, a limited in vivo study can provide crucial information on the compound's behavior in a whole organism.

Study Design: Acute Toxicity Study in Rodents

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

  • Species: Rat or mouse.

  • Dosing: Administer single doses of the compound via a clinically relevant route (e.g., oral gavage, intravenous) to small groups of animals at escalating dose levels.

  • Endpoints: Monitor for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days. At the end of the study, perform a gross necropsy and collect key organs for histopathological examination.

  • Toxicokinetics (TK): Collect blood samples at specified time points to measure the systemic exposure of the parent compound and any major metabolites.[16] This links the observed toxicity to drug concentrations in the body.

Data Synthesis and Risk Assessment

The preliminary toxicological assessment culminates in a synthesis of all generated data.

  • In Silico: Did the computational alerts translate to in vitro findings?

  • In Vitro: Was the compound cytotoxic? Was it genotoxic? If so, by what mechanism (mutagenesis vs. clastogenesis)? Did it require metabolic activation?

  • Metabolism: Was the compound rapidly metabolized? This could potentially mitigate toxicity or, conversely, be the cause of it.

  • In Vivo: What was the MTD? Were there specific target organs? How did the toxicokinetic profile relate to the observed toxicity?

This integrated analysis forms a foundational risk assessment. For a compound like 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a positive Ames test would be a significant finding, potentially halting its development for many therapeutic indications unless a compelling risk-benefit analysis can be made (e.g., for treating life-threatening diseases with no other options).

Conclusion

The preliminary toxicological investigation of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine must be driven by its chemical structure. The presence of the nitroaromatic moiety dictates a strong focus on genotoxicity and the role of metabolic activation. By following the tiered, mechanistically-driven approach outlined in this guide—from in silico prediction to targeted in vitro assays and conceptual in vivo studies—researchers can efficiently and robustly characterize the initial safety profile of this molecule, enabling informed decisions for its future development.

References

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673-692. [Link]

  • da Silva, A. B. F., et al. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química. [Link]

  • Wikipedia. (n.d.). Ames test. [Link]

  • Toropov, A. A., et al. (2013). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. Chemosphere, 93(10), 2279-2286. [Link]

  • Biaglow, J. E., & Durand, R. E. (1978). Correlation between metabolic reduction rates and electron affinity of nitroheterocycles. British Journal of Cancer, 37(Suppl 3), 122-126. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Molecules, 21(10), 1363. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. [Link]

  • Purohit, M. N., et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry, 9(8), 1063-1072. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research. [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. [Link]

  • Pawar, S. V., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Journal of Applied Toxicology. [Link]

  • Walmsley, R. M., et al. (2024). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutagenesis. [Link]

  • Xenometrix. (n.d.). Ames Test - Scientific background. [Link]

  • Feller, D. R., et al. (1971). Reduction of Heterocyclic Nitro Compounds in the Rat Liver. Experimental Biology and Medicine, 136(3), 927-932. [Link]

  • JRF Global. (n.d.). Enhanced Ames Test for Nitrosamine Impurities. [Link]

  • Li, W., et al. (2022). Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities. Current Drug Metabolism. [Link]

  • Elebring, T., et al. (2024). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Regulatory Toxicology and Pharmacology. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine from 6-fluoro-1H-pyrrolo[2,3-b]pyridine

Application Note and Protocol: Synthesis of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Introduction The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol: Synthesis of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous therapeutic agents.[1][2] Its bioisosteric relationship with indole allows for enhanced pharmacological properties such as improved solubility and bioavailability.[1] The introduction of a fluorine atom and a nitro group into the 7-azaindole core can significantly modulate its electronic properties and metabolic stability, making 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine a valuable intermediate in drug discovery.[3] Specifically, this compound is a key building block for the synthesis of inhibitors targeting various kinases and other enzymes implicated in diseases like cancer.[4][5][6] This application note provides a detailed protocol for the nitration of 6-fluoro-1H-pyrrolo[2,3-b]pyridine, a critical step in the synthesis of these advanced pharmaceutical intermediates.

Reaction Mechanism and Scientific Rationale

The nitration of 6-fluoro-1H-pyrrolo[2,3-b]pyridine is an electrophilic aromatic substitution reaction. The pyrrole ring of the 7-azaindole system is electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid, typically sulfuric acid or in this case, trifluoroacetic anhydride. The nitronium ion then attacks the electron-rich C3 position of the pyrrole ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity, yielding the desired 3-nitro product. The use of trifluoroacetic anhydride as a co-reagent with nitric acid provides a powerful and efficient nitrating system for heterocyclic compounds.[7][8][9]

Safety Precautions

Nitration reactions are highly exothermic and can pose significant safety risks if not properly controlled.[10][11] Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[12][13] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[10] An emergency eyewash and shower station should be readily accessible.[13] Temperature control is critical to prevent runaway reactions and charring.[11][12] The reaction should be quenched by slowly pouring the reaction mixture over crushed ice to dissipate heat effectively.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.
6-Fluoro-1H-pyrrolo[2,3-b]pyridine≥98%Commercially Available1190321-42-6
Trifluoroacetic anhydride (TFAA)≥99%Commercially Available407-25-0
Nitric acid (fuming)≥90%Commercially Available7697-37-2
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
Saturated sodium bicarbonate solutionReagentIn-house preparation144-55-8
Anhydrous sodium sulfateReagentCommercially Available7757-82-6
Crushed ice-In-house preparation-
Round-bottom flask (100 mL)-Standard laboratory equipment-
Magnetic stirrer and stir bar-Standard laboratory equipment-
Dropping funnel-Standard laboratory equipment-
Ice-water bath-Standard laboratory equipment-
Buchner funnel and filter paper-Standard laboratory equipment-
Rotary evaporator-Standard laboratory equipment-
Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification Start Dissolve 6-fluoro-1H-pyrrolo[2,3-b]pyridine in DCM Cool Cool solution to 0°C Start->Cool Add_TFAA Add Trifluoroacetic Anhydride Cool->Add_TFAA Add_HNO3 Slowly add Fuming Nitric Acid Add_TFAA->Add_HNO3 Stir Stir at 0°C for 1 hour Add_HNO3->Stir Quench Quench with crushed ice Stir->Quench Neutralize Neutralize with NaHCO₃ solution Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry organic layer with Na₂SO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Purify->End

Sources

Application

Application Notes and Protocols for 1H-Pyrrolo[2,3-b]pyridine Derivatives in Cancer Research

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Kinase Inhibitor Motif The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Kinase Inhibitor Motif

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the domain of oncology. Its rigid, bicyclic structure provides a versatile template for the design of potent and selective inhibitors of various protein kinases.[1][2][3][4][5] Dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a cornerstone of modern targeted cancer therapy.

While specific data on 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is not extensively available in the public domain, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been successfully developed to target a range of oncogenic kinases. These include, but are not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs) [3][6]

  • Bruton's Tyrosine Kinase (BTK) [7]

  • c-Met (Hepatocyte Growth Factor Receptor) [8]

  • Ataxia Telangiectasia Mutated (ATM) Kinase [9]

  • Maternal Embryonic Leucine Zipper Kinase (MELK) [2]

  • Traf2- and Nck-interacting kinase (TNIK) [1]

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) [10]

  • BRAF Kinase [4]

This document provides a comprehensive guide for researchers on the application of 1H-pyrrolo[2,3-b]pyridine-based compounds in cancer research, with a focus on in vitro characterization.

Mechanism of Action: Competitive ATP-Binding Site Inhibition

The majority of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors function as ATP-competitive inhibitors. The nitrogen atom at position 7 of the pyrrolo[2,3-b]pyridine core can form a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a key interaction for anchoring the inhibitor. Substitutions at various positions on the bicyclic ring system allow for the exploration of other regions of the ATP-binding site, thereby conferring potency and selectivity for the target kinase.

Featured Application: Characterization of a Novel 1H-Pyrrolo[2,3-b]pyridine-based FGFR Inhibitor

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, including breast, lung, and bladder cancer.[3][6] The following protocols are designed to characterize a hypothetical 1H-pyrrolo[2,3-b]pyridine derivative, hereafter referred to as "Compound X," as a potent FGFR inhibitor.

Signaling Pathway Overview

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription PLCg->Transcription Compound_X Compound X (FGFR Inhibitor) Compound_X->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to determine the IC50 value of Compound X against a specific FGFR isoform (e.g., FGFR1).[11][12]

Rationale: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. As the inhibitor concentration increases, kinase activity decreases, leading to a reduction in ADP production and a corresponding decrease in the luminescent signal.

Materials:

  • Compound X

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • DMSO

  • 384-well white, opaque plates

Workflow Diagram:

Kinase_Assay_Workflow A Prepare serial dilutions of Compound X in DMSO C Add diluted Compound X or DMSO (control) to wells A->C B Add Kinase/Substrate master mix to wells B->C D Initiate reaction with ATP Incubate at RT C->D E Stop reaction & deplete ATP with ADP-Glo™ Reagent D->E F Convert ADP to ATP & generate luminescence with Kinase Detection Reagent E->F G Read luminescence F->G H Calculate IC50 G->H

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction Setup:

    • Prepare a master mix of FGFR1 and Poly(Glu,Tyr) substrate in kinase reaction buffer.

    • Add 2.5 µL of the master mix to each well of a 384-well plate.

    • Add 2.5 nL of the serially diluted Compound X or DMSO (for 0% and 100% activity controls) to the respective wells.

    • To initiate the reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for FGFR1.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of Compound X relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of Compound X on the proliferation of a cancer cell line known to be dependent on FGFR signaling (e.g., a breast cancer cell line with FGFR1 amplification).

Rationale: An effective FGFR inhibitor should suppress the growth of cancer cells that rely on this signaling pathway for proliferation and survival.

Materials:

  • FGFR-dependent cancer cell line (e.g., 4T1 breast cancer cells)[3]

  • Appropriate cell culture medium and supplements

  • Compound X

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom, white-walled plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in cell culture medium. Add the diluted compound to the cells and incubate for 72 hours.

  • Viability Assessment:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent viability for each concentration of Compound X relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of Compound X to inhibit FGFR autophosphorylation and the phosphorylation of a downstream effector like ERK in intact cells.

Rationale: A direct measure of target engagement in a cellular context is crucial.[13] Inhibition of the kinase in cells should lead to a decrease in the phosphorylation of its direct and indirect substrates.

Materials:

  • FGFR-dependent cancer cell line

  • Compound X

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of Compound X for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash again and add a chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Image the blot using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Summary: Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the reported inhibitory activities of several 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets.

Compound IDTarget KinaseIC50 (nM)Cell Line (GI50/IC50)Reference
Compound 3p BTK6.0Ramos (14 nM)[7]
Compound 34 c-Met1.68HT-29, A549, MCF-7, PC-3[8]
Compound 4h FGFR17.04T1[3][6]
Compound 16h MELK32.0A549 (109 nM)[2]
Compound 41 GSK-3β0.22SH-SY5Y[10]
Compound 35 V600E B-RAF80.0Various[4]
Compound 25a ATMPotentHCT116, SW620[9]

Safety and Handling of Nitrated Aromatic Compounds

Given the "3-nitro" moiety in the originally requested compound, it is crucial to handle such compounds with care. Nitrated aromatic compounds can be energetic and may have specific storage and handling requirements.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[14][15] Keep containers tightly closed. Avoid contact with strong bases, amines, and oxidizing or reducing agents.[14]

  • Handling: Always handle in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid creating dust if the compound is a solid.

  • Disposal: Dispose of waste according to institutional and local regulations. Never discard down the drain or in regular trash.[14] Spent nitrating acid mixtures should be neutralized before disposal.[14]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly validated and promising starting point for the development of novel kinase inhibitors for cancer therapy. The protocols and information provided herein offer a robust framework for researchers to characterize the in vitro and cellular activity of new derivatives based on this important chemical motif. While the specific compound 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine remains to be characterized in the public literature, the principles and methodologies outlined are broadly applicable to the evaluation of any new small molecule kinase inhibitor.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (URL not available)
  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
  • Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem. (URL not available)
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. [Link]

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem. (URL not available)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line.
  • 1h-pyrrolo[2,3-b]pyridines.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Stability and safe handling of nitration waste acids. Syntech International. [Link]

  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Bentham Science. (URL not available)
  • Recovery of nitrated aromatic compounds from nitration wash liquors.
  • chemical handling and storage section 6. University of Toronto Scarborough. [Link]

  • Handling and Storage of Nitric Acid: What You Should Know. Ibis Scientific, LLC. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]

Sources

Method

Application Notes &amp; Protocols: 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine as a Strategic Intermediate in Modern Drug Synthesis

Abstract The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif integral to numerous clinically significant therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif integral to numerous clinically significant therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to modulate target engagement, improve metabolic stability, and enhance pharmacokinetic profiles. This guide provides a detailed technical overview of a key functionalized intermediate, 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. We present validated, step-by-step protocols for the synthesis of its precursor and the target intermediate itself. Furthermore, we illustrate its strategic application in the synthesis of advanced pharmaceutical building blocks, explaining the chemical rationale behind each procedural step. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including potent inhibition of various protein kinases, making them crucial in oncology and immunology research.[2][3] Approved drugs and clinical candidates incorporating this scaffold target a range of diseases, from cancer to neurodegenerative disorders and inflammatory conditions.[1][4] The strategic introduction of substituents onto the 7-azaindole core is paramount for tuning biological activity and drug-like properties. The title compound, 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, is an exemplary intermediate, engineered with two key functional handles that enable diverse and predictable downstream chemical transformations.

  • The 3-Nitro Group: This powerful electron-withdrawing group serves as a versatile precursor. It can be readily reduced to a primary amine, which is a common nucleophile in amide bond formations, reductive aminations, and the construction of new heterocyclic rings.

  • The 6-Fluoro Group: The fluorine atom enhances the molecule's utility by modulating its acidity (pKa) and lipophilicity. It can also serve as a site for nucleophilic aromatic substitution (SNAr) reactions or be retained in the final molecule to improve metabolic stability and binding affinity through favorable interactions with biological targets.

This guide provides robust protocols for the synthesis and utilization of this high-value intermediate.

Overall Synthetic Workflow

The following diagram outlines the strategic pathway from a commercially available starting material to the target intermediate and its subsequent conversion into a versatile amino derivative, ready for coupling with various pharmacophores.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Target Intermediate Synthesis cluster_2 PART 3: Application & Derivatization A 6-Amino-7-azaindole B 6-Fluoro-1H-pyrrolo[2,3-b]pyridine A->B Diazotization (HF-Pyridine, NaNO₂) C 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine B->C Electrophilic Nitration (HNO₃ / H₂SO₄) D 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine C->D Reduction (e.g., SnCl₂, H₂/Pd-C) E Advanced Drug Scaffolds (e.g., Kinase Inhibitors) D->E Amide Coupling, Buchwald-Hartwig, etc.

Caption: High-level workflow for synthesis and application.

Section 1: Synthesis of Precursor: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

The synthesis of the fluorinated precursor is achieved via a diazotization reaction of 6-amino-7-azaindole. This method is advantageous for its high yield and scalability compared to multi-step routes with harsh conditions.[5]

Protocol 1: Diazotization-Fluorination

This protocol details the conversion of an amino group to a fluorine atom using hydrogen fluoride-pyridine as both the solvent and the fluoride source.

Causality Behind Experimental Choices:

  • HF-Pyridine: This reagent serves a dual purpose. It acts as the proton source to form the diazonium salt and as the nucleophilic fluoride source for the subsequent substitution (Schiemann-type reaction). Its use avoids the need to isolate the often unstable diazonium salt.

  • Low Temperature (-20 °C to 0 °C): Diazonium salts are thermally unstable. Maintaining a low temperature throughout the addition of sodium nitrite is critical to prevent decomposition and the formation of undesired side products, primarily phenols.

  • Controlled Quenching: The post-reaction work-up is highly exothermic and involves vigorous gas evolution.[5] Pouring the reaction mixture into a biphasic system of ice, sodium bicarbonate, and ethyl acetate allows for simultaneous neutralization of the excess acid and decomposition of any remaining diazonium salt in a controlled manner.[5]

Materials and Reagents

Reagent/MaterialCAS No.M.W.Notes
6-Amino-7-azaindole160734-24-9133.14Starting material
Hydrogen Fluoride-Pyridine62778-11-4Variable~70% HF. Highly corrosive and toxic. Use with extreme caution.
Sodium Nitrite (NaNO₂)7632-00-069.00Diazotizing agent
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent
Brine (sat. NaCl aq.)N/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
IceN/A18.02For cooling

Experimental Procedure

  • Reaction Setup: In a 500 mL three-necked flask made of polyethylene or equipped with a PTFE liner (to resist HF), add hydrogen fluoride-pyridine solution (120 g). Cool the flask to -20 °C using a cryo-cooler or an acetone/dry ice bath.

  • Substrate Addition: Slowly add 6-amino-7-azaindole (40.0 g, 0.3 mol) in portions, ensuring the internal temperature does not rise above -15 °C. Stir the resulting slurry for 30 minutes.

  • Diazotization: Add sodium nitrite (69.0 g, 1.0 mol) in small portions over 2 hours. Monitor for gas evolution (N₂). Maintain the temperature below -15 °C throughout the addition.

  • Reaction: After the final addition of NaNO₂, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours.

  • Quenching & Work-up: Prepare a separate 2 L beaker containing a vigorously stirred mixture of crushed ice (500 g), water (500 mL), sodium bicarbonate (200 g), and ethyl acetate (500 mL). Very slowly and carefully, pour the reaction mixture into this quenching solution. Caution: This step is highly exothermic and produces a large volume of gas. Ensure adequate ventilation and perform in a fume hood.

  • Extraction: Continue stirring until all gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield 6-fluoro-1H-pyrrolo[2,3-b]pyridine as a solid.

Expected Results

  • Yield: >70%[5]

  • Appearance: Off-white to light brown solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Section 2: Synthesis of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

The nitration of the 7-azaindole core is a critical step. The pyrrole ring is electron-rich compared to the pyridine ring, directing electrophilic substitution to the C3 position. However, the overall system can be deactivated towards nitration, necessitating strong acidic conditions.

Protocol 2: Electrophilic Aromatic Nitration

This protocol employs a standard mixed-acid approach, which is effective for this substrate. A similar methodology has been successfully applied to related fluoro-azaindole systems.[6]

G Start 6-Fluoro-1H-pyrrolo[2,3-b]pyridine in conc. H₂SO₄ Step1 Cool to 0 °C (Ice Bath) Start->Step1 Step2 Add KNO₃ portion-wise (Maintain T < 5 °C) Step1->Step2 Exothermic Control Step3 Stir at 0 °C for 1 hr Step2->Step3 Step4 Warm to RT, stir for 2-4 hrs Step3->Step4 Reaction Progression Step5 Quench by pouring onto crushed ice Step4->Step5 Safety Critical Step6 Neutralize with NaHCO₃ (aq.) Step5->Step6 Step7 Filter precipitate Step6->Step7 Product Precipitation Step8 Wash with H₂O & Dry Step7->Step8 End 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Step8->End

Caption: Experimental workflow for the nitration protocol.

Causality Behind Experimental Choices:

  • Sulfuric Acid (H₂SO₄): Acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Potassium Nitrate (KNO₃): Serves as the source of nitric acid in situ. It is a stable, easy-to-handle solid alternative to fuming nitric acid.

  • Temperature Control (0 °C): The formation of the nitronium ion and the subsequent nitration are exothermic. Low temperature is essential to control the reaction rate, prevent over-nitration, and minimize side reactions.[6]

  • Aqueous Work-up: Pouring the acidic reaction mixture onto ice serves to dilute the acid and dissipate heat safely. Subsequent neutralization with a base like sodium bicarbonate causes the organic product, which is insoluble in water, to precipitate out, allowing for easy isolation by filtration.[6]

Materials and Reagents

Reagent/MaterialCAS No.M.W.Notes
6-Fluoro-1H-pyrrolo[2,3-b]pyridine898746-42-4136.13Starting material from Protocol 1
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.0898%. Corrosive.
Potassium Nitrate (KNO₃)7757-79-1101.10Nitrating agent source
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization
Deionized Water7732-18-518.02For washing
IceN/A18.02For quenching

Experimental Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 6-fluoro-1H-pyrrolo[2,3-b]pyridine (10.0 g, 73.5 mmol) in portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.

  • Nitration: Add potassium nitrate (8.1 g, 80.8 mmol, 1.1 eq) portion-wise over 30 minutes. The internal temperature must be maintained below 5 °C during the addition.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with stirring.

  • Isolation: Neutralize the cold solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH is ~7. A yellow precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL). Dry the solid under vacuum at 50 °C to a constant weight. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Expected Results

  • Yield: 80-90%

  • Appearance: Bright yellow solid.

  • Characterization (LC-MS, NMR): The product identity can be confirmed by spectroscopic methods.[7]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low YieldIncomplete reaction or decomposition.Ensure anhydrous conditions. Increase reaction time at room temperature. Ensure temperature during nitration did not exceed 5 °C.
Dark/Tarry ProductOver-nitration or side reactions due to high temperature.Maintain strict temperature control (< 5 °C) during KNO₃ addition. Quench the reaction as soon as TLC indicates full conversion of starting material.
No Precipitation on NeutralizationProduct is soluble in the work-up mixture.Extract the neutralized aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane.

Section 3: Application in Drug Synthesis

The synthesized 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a valuable precursor for a wide range of biologically active molecules, particularly kinase inhibitors.[8][9] The next logical step is the reduction of the nitro group to an amine, creating a key nucleophilic handle for further elaboration.

Protocol 3: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine can be achieved under various conditions. A common and effective method is using tin(II) chloride in an alcoholic solvent.[6] This method is often preferred in laboratory settings for its reliability and tolerance of other functional groups.

Materials and Reagents

Reagent/MaterialCAS No.M.W.Notes
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine1190321-42-6181.12Starting material from Protocol 2
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.63Reducing agent
Ethanol (EtOH)64-17-546.07Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent
Saturated Sodium Bicarbonate (aq.)N/AN/AFor neutralization and work-up
Celite®61790-53-2N/AFiltration aid

Experimental Procedure

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (10.0 g, 55.2 mmol) in ethanol (200 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (62.3 g, 276 mmol, 5.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. The yellow suspension should become a homogeneous solution.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification: To the residue, add ethyl acetate (300 mL) and a saturated aqueous solution of sodium bicarbonate (300 mL). Stir the biphasic mixture vigorously for 1 hour. A large amount of tin salts will precipitate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the Celite® pad with additional ethyl acetate (100 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Final Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford 6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine.

Expected Results

  • Yield: >85%

  • Appearance: Light brown or tan solid.

  • Application: The resulting amine is a key building block ready for coupling reactions (e.g., amide bond formation with a carboxylic acid, Buchwald-Hartwig amination with an aryl halide) to synthesize libraries of potential drug candidates.

Section 4: Safety and Handling

All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrogen Fluoride-Pyridine: Extremely corrosive and toxic. Can cause severe burns upon contact. Inhalation can be fatal. Must be handled in a specialized fume hood with appropriate HF-resistant gloves and safety protocols. An emergency calcium gluconate gel should be readily available.

  • Concentrated Acids (H₂SO₄): Highly corrosive. Handle with care to avoid skin and eye contact. Additions to water or other solvents should be done slowly and with cooling, as they are highly exothermic.

  • Nitrated Compounds: Many nitro-aromatic compounds are potentially explosive and should be handled with care. Avoid grinding or subjecting them to shock or friction.[10]

  • General Reagents: Refer to the Safety Data Sheets (SDS) for all chemicals used.[10][11][12][13]

Conclusion

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a strategically designed intermediate that provides a reliable and versatile entry point into a rich chemical space of pharmaceutically relevant 7-azaindole derivatives. The protocols detailed herein offer robust and scalable methods for its synthesis and subsequent functionalization. By leveraging the distinct reactivity of the nitro and fluoro groups, medicinal chemists can efficiently generate diverse libraries of compounds for screening and lead optimization, accelerating the drug discovery process for challenging targets like protein kinases and anti-apoptotic proteins.

References

  • Mushtaq, N., Saify, Z.S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K.M. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci., 21(1), 36-39. [Link]

  • Mushtaq, N., Saify, Z.S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K.M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]

  • Kaur, R., & Singh, V. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Bentham Science Publishers. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Nilsen, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5193. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Wang, H., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(23), 5732. [Link]

  • Zelenyák, T., Fejes, I., et al. (2020). SYNTHESIS OF PYRROLO[14][15]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES. HETEROCYCLES, 100(12). [Link]

  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. [Link]

Sources

Application

Application Note: In Vitro Assay Protocols for Kinase Inhibitors Derived from the 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Scaffold

Executive Summary & Mechanistic Rationale In modern targeted oncology and regenerative medicine, the 7-azaindole heterocycle has emerged as a highly privileged scaffold for the development of ATP-competitive protein kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern targeted oncology and regenerative medicine, the 7-azaindole heterocycle has emerged as a highly privileged scaffold for the development of ATP-competitive protein kinase inhibitors[1]. The building block 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-fluoro-3-nitro-7-azaindole) is exceptionally valuable for library generation due to its orthogonal reactivity.

From a mechanistic standpoint, the 7-azaindole core acts as a perfect bioisostere for the adenine ring of ATP. It anchors the molecule into the kinase hinge region by forming two critical hydrogen bonds: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH acts as a hydrogen bond donor[1]. The 6-fluoro position is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing rapid functionalization with amines or alkoxides to probe the solvent-exposed region[2]. Concurrently, the 3-nitro group can be reduced to an amine and subsequently converted into amides or ureas to access the DFG-motif or specificity pockets.

Binding Core 7-Azaindole Core Donor Pyrrole NH (H-Bond Donor) Core->Donor Acceptor Pyridine N (H-Bond Acceptor) Core->Acceptor Hinge Kinase Hinge Region (ATP Pocket) Donor->Hinge Binds C=O Acceptor->Hinge Binds NH

Caption: Hinge-binding mechanism of the 7-azaindole core in kinase ATP pockets.

Once a library of derivatives is synthesized from this scaffold, rigorous in vitro screening is required. This guide details the step-by-step self-validating protocols for both biochemical and cellular evaluation of these novel entities.

Experimental Workflow

Workflow A 6-Fluoro-3-nitro- 7-azaindole B Library Synthesis A->B C Biochemical HTRF Assay B->C D Cellular Validation C->D

Caption: Workflow from 7-azaindole scaffold to in vitro validation.

Protocol 1: Biochemical Kinase Profiling via HTRF

Expertise & Causality: Standard fluorescence intensity assays are often confounded by 7-azaindole derivatives, which frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. Homogeneous Time-Resolved Fluorescence (HTRF) solves this by utilizing a time delay and a FRET mechanism (e.g., Europium cryptate donor to an XL665 acceptor emitting at 665 nm), completely bypassing compound auto-fluorescence. Furthermore, because these inhibitors are ATP-competitive, the assay must be run at the apparent Km​ of ATP for the specific kinase to ensure accurate IC50​ determination[3].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Prepare a 384-well low-volume white microplate.

  • Compound Dilution (Self-Validating Step):

    • Serially dilute the 7-azaindole derivatives in 100% DMSO (10-point curve, 1:3 dilutions).

    • Perform an intermediate dilution in Assay Buffer to reach 4% DMSO.

    • Control Wells: Include 4% DMSO with no compound (0% inhibition) and 10 µM Staurosporine (100% inhibition) to calculate the Z'-factor. A Z' > 0.5 validates the assay run.

  • Kinase/Substrate Incubation:

    • Add 5 µL of the diluted compound to the plate.

    • Add 5 µL of a 2X Kinase/Biotinylated-Substrate mixture.

    • Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows slow-binding inhibitors to equilibrate with the kinase before ATP competition begins.

  • Reaction Initiation:

    • Add 5 µL of ATP (at Km​ ) to initiate the reaction. The final DMSO concentration is now 1%.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Detection & Quenching:

    • Add 15 µL of HTRF Detection Buffer containing EDTA (to chelate Mg2+ and instantly stop the kinase reaction), Eu-cryptate labeled anti-phospho antibody, and XL665-labeled Streptavidin.

    • Incubate for 60 minutes in the dark.

  • Readout:

    • Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine specific phosphorylation.

Protocol 2: Cellular Target Engagement (Phospho-Western Blot)

Expertise & Causality: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are extremely high (~1 to 5 mM), which heavily outcompetes ATP-competitive 7-azaindole inhibitors, causing a rightward shift in the IC50​ [3]. Additionally, cell membrane permeability and efflux pump dynamics must be evaluated. A cellular target engagement assay using Western Blotting against downstream phosphorylation targets is mandatory to prove true physiological efficacy.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed the appropriate target cell line (e.g., HCT116 or HEK293) in 6-well tissue culture plates at a density of 3×105 cells/well.

    • Incubate overnight at 37°C, 5% CO2​ to allow adherence.

  • Compound Treatment:

    • Replace media with fresh media containing serial dilutions of the synthesized 7-azaindole derivatives (0.1 µM to 10 µM).

    • Incubate for exactly 2 hours. Causality: A short 2-hour window assesses direct kinase inhibition while preventing the activation of compensatory feedback loops or secondary transcriptional changes.

  • Cell Lysis:

    • Place the plate on ice and wash twice with ice-cold PBS.

    • Add 100 µL of RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., PhosSTOP). Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly strip the phosphate groups during lysis, yielding false positives for kinase inhibition.

    • Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Immunoblotting:

    • Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Block with 5% BSA (do not use milk for phospho-antibodies) and probe with primary antibodies against the phosphorylated target (e.g., p-YAP for Lats kinases[3] or p-CHK1 for ATR kinases[2]) and the total target protein.

  • Quantification:

    • Detect using chemiluminescence. Normalize the phospho-signal to the total protein signal using densitometry software (e.g., ImageJ) to calculate the cellular EC50​ .

Data Presentation & Interpretation

The structural modifications at the C6 (fluoro displacement) and C3 (nitro reduction/amidation) positions of the 1H-pyrrolo[2,3-b]pyridine core drastically alter both biochemical and cellular potency. Below is a representative data summary illustrating the translation from biochemical to cellular assays.

Compound IDC6-Substitution (SNAr)C3-Substitution (Post-Reduction)Kinase IC50​ (nM)Cellular EC50​ (nM)Fold Drop-off
Scaffold FluoroNitro>10,000>10,000N/A
Cmpd-01 MorpholineAcetamide145850~5.8x
Cmpd-02 N-MethylpiperazineBenzamide1295~7.9x
Cmpd-03 CyclopentylaminoUrea derivative342~14.0x

Note: The "Fold Drop-off" between biochemical IC50​ and cellular EC50​ is expected due to the high intracellular ATP competition and membrane permeability barriers.

Sources

Method

Application Note: Orthogonal Derivatization of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine for Kinase Inhibitor SAR Studies

Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audience: Researchers, scientists, and drug development professionals Introduction: The 7-Azaindole Scaffold in Drug Discovery The 1...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audience: Researchers, scientists, and drug development professionals

Introduction: The 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a highly privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors[1]. Its structural analogy to indole, combined with the presence of a pyridine nitrogen, allows it to act as an exceptional hydrogen bond donor-acceptor pair, perfectly complementing the hinge region of the ATP-binding pocket in various kinases (e.g., JAK1/2, BRAF, MKK4/7)[1][2].

To systematically explore Structure-Activity Relationships (SAR), medicinal chemists require building blocks that offer predictable, orthogonal points of diversification. 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-42-6)[3] serves as an ideal bifunctional hub. It provides two distinct, sequentially addressable vectors:

  • The C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr)[4].

  • The C3-Nitro Group: A masked amine that, upon reduction, provides a handle for late-stage amidation, sulfonylation, or urea formation[5][6].

This application note details the mechanistic rationale, workflow, and self-validating protocols for generating diverse SAR libraries utilizing this specific building block.

Mechanistic Rationale: Causality in Experimental Design

As an application scientist, it is critical to understand why specific synthetic routes are chosen, rather than merely following a recipe. The derivatization of 6-fluoro-3-nitro-7-azaindole relies on precise electronic control.

Why Protect the N1 Position?

The pyrrole nitrogen (N1) is acidic (pKa ~12–13). Under the basic conditions required for SNAr, the unprotected N1 easily deprotonates to form an indolide anion. This negatively charged species delocalizes electron density into the fused pyridine ring, severely deactivating the C6 position toward nucleophilic attack. By protecting N1 with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, we eliminate this ionization pathway, preserving the electrophilicity of the C6 carbon[7].

The SNAr Advantage of C6-Fluorine

While chlorine and bromine are common leaving groups, fluorine is vastly superior for SNAr on electron-deficient heterocycles[4]. The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form the Meisenheimer intermediate. Fluorine's extreme electronegativity creates a massive partial positive charge at C6. Furthermore, the C3-nitro group exerts strong −M (mesomeric) and −I (inductive) effects, acting as an electron sink that stabilizes the anionic Meisenheimer complex, driving the reaction forward[6].

SNAr_Mechanism Nuc Nucleophile (R-NH2) Meisenheimer Meisenheimer Complex (Stabilized by Pyridine N & C3-NO2) Nuc->Meisenheimer Attack at C6 SM C6-Fluoro-3-nitro-7-azaindole SM->Meisenheimer Attack at C6 Product C6-Substituted Product + F- leaving group Meisenheimer->Product Rearomatization

Caption: SNAr mechanism at C6, driven by fluorine electronegativity and C3-nitro stabilization.

Experimental Workflow and SAR Library Generation

The generation of a targeted SAR library follows a strict, orthogonal four-step sequence: N1-Protection C6-Diversification C3-Reduction C3-Functionalization & Global Deprotection.

SAR_Workflow Start 6-Fluoro-3-nitro-7-azaindole (Starting Material) Step1 N1-Protection (SEM-Cl, NaH) Start->Step1 Mask N-H Step2 C6-SNAr Diversification (Amines/Alkoxides, Base) Step1->Step2 Introduce R1 Step3 C3-Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Step2->Step3 Unmask C3-NH2 Step4 C3-Amine Functionalization (Acylation/Urea Formation) Step3->Step4 Introduce R2 Step5 Global Deprotection (TFA, then Ethylenediamine) Step4->Step5 Remove SEM End Final SAR Library (Target Compounds) Step5->End Screen

Caption: Orthogonal derivatization workflow for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data: Reaction Matrix and Yields

The table below summarizes the expected reaction conditions and yields across different nucleophilic and electrophilic inputs, demonstrating the robustness of this scaffold.

C6-Nucleophile (SNAr)C3-Electrophile (Amidation)SNAr Temp (°C)SNAr Time (h)Overall Yield (4 steps)Physicochemical Shift
Morpholine (Secondary aliphatic)Benzoyl Chloride80 °C4 h62%Increased aqueous solubility
Aniline (Primary aromatic)Acetyl Chloride120 °C12 h48%Enhanced lipophilicity (LogP)
Sodium Methoxide (Alkoxide)Phenyl Isocyanate60 °C2 h55%Rigidified hinge-binding
N-MethylpiperazineMethanesulfonyl Chloride80 °C6 h59%Improved metabolic stability

Detailed Experimental Protocols

These protocols are designed as self-validating systems. At each step, a specific analytical marker is provided to confirm success before proceeding.

Protocol 1: N1-Protection with SEM-Cl

Objective: Mask the acidic pyrrole N-H to prevent indolide formation during SNAr[7].

  • Reaction: Dissolve 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under N2. Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organics with brine (5x) to remove DMF, dry over Na2SO4, and concentrate.

  • Self-Validation Check: 1 H NMR (CDCl 3​ ) must show the complete disappearance of the broad N-H singlet ( 12.5 ppm) and the appearance of the SEM CH 2​ singlet ( 5.6 ppm) and trimethylsilyl protons ( 0.0 ppm).

Protocol 2: C6-SNAr Diversification

Objective: Introduce the R1​ substituent via nucleophilic aromatic substitution[4].

  • Reaction: Dissolve the SEM-protected intermediate (1.0 eq) in NMP (0.1 M).

  • Reagent Addition: Add the desired amine nucleophile (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: Seal the reaction vessel and heat to 80–120 °C (refer to the Data Table for specific temperatures based on nucleophile strength) for 4–12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Check: 19 F NMR is the definitive diagnostic tool here. The reaction is complete when the aryl fluoride signal ( -70 to -80 ppm) completely disappears.

Protocol 3: C3-Nitro Reduction

Objective: Unmask the C3-amine for subsequent functionalization[5][6].

  • Reaction: Dissolve the C6-substituted intermediate in a 1:1 mixture of MeOH and THF (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Hydrogenation: Degas the suspension and purge with H 2​ gas (balloon). Stir vigorously at room temperature for 4–6 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with EtOAc and concentrate the filtrate. Use immediately to prevent oxidative degradation.

  • Self-Validation Check: LC-MS must show a mass shift of -30 Da (corresponding to the conversion of NO 2​ to NH 2​ ). Visually, the solution will change from bright yellow (nitro species) to pale yellow or colorless (amine).

Protocol 4: C3-Functionalization and Global Deprotection

Objective: Introduce the R2​ substituent and remove the SEM protecting group to yield the final SAR compound.

  • Amidation: Dissolve the C3-amine intermediate (1.0 eq) in anhydrous DCM. Add the desired carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 2 hours. Wash with saturated NaHCO 3​ , dry, and concentrate.

  • Deprotection (Step 1): Dissolve the crude amide in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours to cleave the SEM ether, yielding the hydroxymethyl intermediate. Concentrate to dryness.

  • Deprotection (Step 2): Dissolve the residue in MeOH. Add ethylenediamine (5.0 eq) to scavenge the liberated formaldehyde. Stir for 1 hour.

  • Final Purification: Concentrate and purify via preparative HPLC.

  • Self-Validation Check: Final 1 H NMR must confirm the reappearance of the azaindole N-H proton ( 11.5–12.5 ppm, depending on solvent) and the complete absence of SEM aliphatic signals.

References

  • BLD Pharm. "6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine". BLD Pharmatech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESm-OUJ8x3n-4UNCiide_8Ie0Pa-DS9P6RfAP2ejyXBwhfc4uFUlP7_8byRb4LQ9EfFV97iuoRjwM-7Bh4FGXoBzIcYQ4_ku7uSMn1d_V5eXX2mjdGLABK3qUFLkbDAaojkR_jf56jE3Pn6Uu-4A==]
  • Benchchem. "1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLTAWCXK75SON5j8cs2rXOXrWD2DVnMa6gh1e2SoTzDy7ARJSNRkSVgpzlwbbCZ5RPiBVUzuxb_UcV8vNs7Lde1GVADbRrhZs_zUG2QiGTPsXEwQ_BlDd5N3n35S1QPDNSxZuwWw==]
  • Preprints.org. "Advances in Small-Molecule Inhibitors of MKK4 and MKK7: From Structural Biology to Therapeutic Applications". Preprints.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErdPKUOMrACe0C0eXVFAgessDT7Wo1XJFwO5DpDKZ6qDq90fKhkrhTJMldTmTOYJrTIgxU50wdQ9IXXX2tYYbUYtgp_BWdS94F2qFvPQFByevoCox_vNkLKj5zPul41ySF3V0Zh87RGTDbhOnJYA==]
  • Benchchem. "5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNbEQyrQkJl3lK4ZncbtR31v6h9tgLJhqoYwug-P6GGpHgRaVVFWxU1izVpwA2Fgo0RYtPnE5B_M5no0tZPlxiH-m2Xux-_J9dxe_pHo8ELe4hQsmsWuOXcMrYd83eIWr_V-bbb1fF]
  • Thieme Connect. "Product Class 22: Azaindoles and Their Derivatives". Thieme.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYY2REk6d3boEJb1EjrVhC5oW1UcuEYLorlKaCda5FsrLRSr_Ia6q5tVuHn48g8EQMKv46n4GWPfr7KgTwwMij4rviJbOaEKoHavXtOiDncuOhPJKqZgUPSqmXXRKz1LexLbSR11UJow3I928Zm9qi1mmkmmYT6JhrxdPCtGXOBnbJZVa3sek_PQ==]
  • Benchchem. "3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU05G7VtqpPBwpB1ImhJvRv9o2dzxPpaNQJStBtaIRAHMD8iFBnAd2-wZdhyQVoXQn4clERyidPS6J6-CtqYlf9Yaru9TwE9aRpMmDcvLyqv_ujV8VuVPqGAexk5HgYC2krwkZHA==]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Synthesis

Welcome to the Application Support Center. As drug development increasingly leverages the 7-azaindole scaffold for its unique physicochemical properties—such as improved water solubility and distinct hydrogen-bonding pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly leverages the 7-azaindole scaffold for its unique physicochemical properties—such as improved water solubility and distinct hydrogen-bonding profiles compared to standard indoles—regioselective functionalization remains a critical bottleneck[1].

The nitration of 6-fluoro-1H-pyrrolo[2,3-b]pyridine (6-fluoro-7-azaindole) to yield the 3-nitro derivative requires precise control over electrophilic aromatic substitution (EAS) conditions. The fused pyridine ring intrinsically lowers the electron density of the pyrrole system[1], and the C6-fluorine atom introduces competing inductive withdrawal and resonance donation effects. This guide provides a self-validating protocol, troubleshooting matrices, and mechanistic insights to ensure high-yielding, scalable C3-nitration[2].

Mechanistic Workflow & Reaction Pathways

Understanding the causality behind the reaction conditions is essential for optimization. The diagram below illustrates the critical role of acidic protonation in directing the electrophile and the competing side reactions caused by thermal or oxidative stress.

ReactionOptimization SM 6-Fluoro-7-azaindole (Starting Material) Acid H2SO4 (98%) 0 °C SM->Acid Protonation Protonated Deactivated Pyridinium (Directs to C3) Acid->Protonated Activates Pyrrole Nitration Fuming HNO3 0 °C to 20 °C Protonated->Nitration Electrophilic Substitution Product 6-Fluoro-3-nitro-7-azaindole (Target Product) Nitration->Product Optimal Conditions Side1 N-Oxidation (Excess HNO3) Nitration->Side1 Oxidative Stress Side2 Degradation (T > 25 °C) Nitration->Side2 Thermal Stress

Mechanistic workflow and side-reaction pathways for 6-fluoro-7-azaindole nitration.

Standard Operating Procedure (SOP): Optimized C3-Nitration

Rationale: We utilize 98% sulfuric acid as both the solvent and the activating agent. The acid protonates the basic N7 position, which prevents N-nitration/oxidation and sterically/electronically directs the nitronium ion (NO₂⁺) exclusively to the C3 position of the pyrrole ring[2].

Self-Validating Protocol (10 mmol Scale):

  • System Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and an addition funnel. Purge with N₂. Add 15 mL of concentrated H₂SO₄ (98%) and cool to 0 °C using an ice-salt bath.

  • Substrate Solubilization: Slowly add 6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.36 g, 10.0 mmol) in small portions over 15 minutes.

    • Validation Check: The solid should dissolve completely to form a clear, slightly yellow solution. The internal temperature must not exceed 5 °C to prevent premature degradation.

  • Electrophile Generation & Addition: In a separate vial, carefully mix fuming nitric acid (>90%, 0.48 mL, 11.0 mmol) with 2 mL of cold H₂SO₄. Transfer this to the addition funnel and add dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0–2 °C.

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 20 °C. Stir for an additional 3 hours.

    • Validation Check: Quench a 10 µL aliquot in 1 mL of cold water, extract with EtOAc, and analyze via LC-MS. The starting material peak (m/z [M+H]⁺ 137) should be <2%, with the product peak (m/z [M+H]⁺ 182) dominating.

  • Quenching & Isolation: Pour the reaction mixture slowly over 100 g of crushed ice with vigorous stirring. Carefully neutralize the acidic mixture to pH 6.5–7.0 using cold 25% aqueous NH₄OH.

    • Validation Check: A pale yellow precipitate (the target product) will aggressively form as the pH passes 4.0.

  • Filtration: Filter the solid through a sintered glass funnel, wash with cold deionized water (3 × 20 mL) to remove residual inorganic salts, and dry in a vacuum oven at 45 °C for 12 hours.

Troubleshooting Guide (Q&A)

Q: My reaction stalls at ~50% conversion. Adding more fuming nitric acid leads to a dark, tarry mixture. What is the root cause? A: The basicity of the 7-azaindole nitrogen means it rapidly protonates in acidic media. While C3 remains the most nucleophilic site, the overall electron density of the fused system is significantly lower than that of a standard indole[1]. If the reaction stalls, the issue is usually insufficient nitronium ion (NO₂⁺) generation, not a lack of nitric acid. Ensure your H₂SO₄ is strictly anhydrous (98%). Ambient moisture or using 95% H₂SO₄ shifts the equilibrium away from NO₂⁺ formation. Adding excess fuming HNO₃ increases oxidative stress, leading to ring cleavage and the dark tarry degradation products you observed.

Q: LC-MS analysis of my crude product shows a significant M+16 peak (m/z 198). How do I suppress this byproduct? A: An M+16 mass indicates N-oxidation of the pyridine ring[2]. Nitric acid is a potent oxidant. N-oxidation competes with nitration when the local concentration of HNO₃ is too high or if the temperature exceeds 25 °C. To suppress this:

  • Ensure the HNO₃ is diluted with H₂SO₄ prior to addition.

  • Maintain strict dropwise addition rates.

  • Do not exceed 1.1 equivalents of fuming HNO₃.

Q: I am trying to scale this reaction to 100 grams, but I am concerned about the exotherm during the quench. Are there safer alternatives? A: Yes. Scaling up nitrations involving fuming nitric and sulfuric acids poses significant thermal hazards during the aqueous quench[3]. For larger scales, reverse-quenching is mandatory: pump the reaction mixture into a large volume of heavily iced water (not the other way around). Alternatively, recent process chemistry optimizations for azaindole nitrations suggest substituting the acid system with a milder reagent combination (e.g., Bi(NO₃)₃ in activated systems), though this requires re-optimization for the 6-fluoro derivative due to its deactivated nature[4].

Reaction Optimization Data

To illustrate the causality between reaction parameters and product distribution, below is a summary of our optimization matrix for the nitration of 6-fluoro-1H-pyrrolo[2,3-b]pyridine.

EntryAcid SystemTemp (°C)HNO₃ (equiv)Time (h)Conversion (%)Yield (%)Major Impurity Observed
1Acetic Acid (Glacial)201.5124538N-oxide (15%)
2Trifluoroacetic Acid0 to 201.287261Unreacted SM (28%)
3 H₂SO₄ (98%) 0 to 20 1.1 4 >98 84 None (<2%)
4H₂SO₄ (98%)501.12>9842C5-Nitro / Degradation
5H₂SO₄ (98%)0 to 202.04>9855N-oxide / Ring Cleavage

Frequently Asked Questions (FAQs)

Q: Can I use standard concentrated nitric acid (68-70%) instead of fuming nitric acid (>90%)? A: It is highly discouraged. The water content in 70% nitric acid severely retards the generation of the active nitronium electrophile in sulfuric acid. This leads to sluggish reactions and forces the user to increase the temperature, which inevitably causes oxidative degradation of the 6-fluoro-7-azaindole core.

Q: Why do we neutralize with NH₄OH instead of NaOH during the workup? A: While NaOH can be used, it generates significant localized heat (heat of neutralization) which can hydrolyze the C6-fluorine atom via nucleophilic aromatic substitution (SNAr) under basic conditions. Aqueous ammonia (NH₄OH) provides a milder, more controlled neutralization and forms highly soluble ammonium sulfate, making the filtration of the precipitated product much cleaner.

Q: How stable is the 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine product? A: The isolated solid is highly stable at room temperature when stored away from light. However, for long-term storage, keep it in an amber vial under an inert atmosphere at 4 °C to prevent slow photo-degradation.

References

  • Title: Product Class 22: Azaindoles and Their Derivatives | Source: thieme-connect.de | URL: 1

  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo (2,3-b) Pyridine) | Source: scribd.com | URL: 2

  • Title: Microwave-Induced Bismuth Nitrate-Catalyzed Electrophilic Substitution of 7-Aza Indole... | Source: utrgv.edu | URL: 4

  • Title: Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole | Source: thieme-connect.com | URL: 3

Sources

Optimization

Technical Support Center: Purification of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated with the nitration of 7-azaindole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated with the nitration of 7-azaindole scaffolds.

Synthesizing and purifying 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine requires precision. The fused bicyclic system features an electron-rich pyrrole ring and an electron-deficient pyridine ring. While the C3 position is highly susceptible to electrophilic aromatic substitution (EAS), the basic pyridine nitrogen and the electron-withdrawing C6-fluorine create competing pathways that generate specific impurities [1].

This guide provides a mechanistic breakdown of these impurities, troubleshooting FAQs, and field-validated purification protocols to ensure high-yield, high-purity recovery.

Part 1: Diagnostic Impurity Dashboard

Before troubleshooting, it is critical to identify the contaminants in your crude mixture. The table below summarizes the quantitative and qualitative data for the most common impurities encountered during this workflow.

Impurity ProfileStructural / LC-MS IndicatorMechanistic CauseTypical % in CrudeRecommended Removal Strategy
Unreacted Starting Material [M+H]⁺ = 137.1Pyridine protonation deactivating the core5% – 25%Acid-base extraction or silica plug
7-Azaindole N-oxide [M+H]⁺ = 153.1Kinetic oxidation of pyridine nitrogen2% – 10%Cold aqueous ethanol trituration
Regioisomers (e.g., 4-nitro) [M+H]⁺ = 182.1 (Variant RT)Loss of regiocontrol at elevated temps< 5%Recrystallization (Hot Toluene)
Oxidative Tars / Polymers Broad baseline smear on TLCOver-oxidation by fuming HNO₃VariableSilica gel filtration / Celite pad
Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why is my crude product heavily contaminated with unreacted 6-fluoro-1H-pyrrolo[2,3-b]pyridine, even when I use an excess of nitric acid? The Causality: 7-Azaindoles possess a basic pyridine nitrogen. In standard, strongly acidic nitration mixtures (such as HNO₃/H₂SO₄), this nitrogen is rapidly protonated. The resulting pyridinium ion strongly deactivates the entire fused bicyclic system towards EAS, effectively stalling the reaction [1]. Furthermore, the C6-fluorine atom exerts an inductive electron-withdrawing effect, compounding this deactivation. The Solution: Abandon H₂SO₄. Switch to a solvent system of fuming nitric acid in trifluoroacetic acid (TFA). TFA provides a polar, acidic medium that solubilizes the starting material, while fuming HNO₃ delivers a sufficiently high concentration of the nitronium ion (NO₂⁺) to overcome the ring deactivation[2].

Q2: I am observing a highly polar impurity by TLC/LC-MS with an [M+16] mass profile. What is this, and how do I remove it? The Causality: This is the 7-azaindole N-oxide. Despite the deactivating presence of the C6-fluorine, fuming nitric acid is a potent oxidant. The basic pyridine nitrogen can undergo kinetic oxidation before the C3 position undergoes nitration. The Solution: N-oxides are highly polar and readily form hydrogen bonds. They can be selectively removed by exploiting their solubility. A targeted trituration using cold ethanol will partition the N-oxide into the solvent phase, while your highly crystalline 3-nitro target remains completely insoluble [3].

Q3: My crude mixture is a dark, tarry solid instead of the expected yellow/tan powder. Is the batch ruined? The Causality: This indicates severe over-oxidation. If the reaction temperature exceeds 20°C, the fuming nitric acid begins to oxidatively cleave the electron-rich pyrrole ring, generating complex polymeric "tars." The Solution: The batch can often be rescued. Dissolve the tarry crude in ethyl acetate (EtOAc) and pass it through a short pad of silica gel. The highly polar polymeric tars will irreversibly bind to the stationary phase, allowing the target compound to elute. Moving forward, enforce strict temperature control (0°C addition, warming only to 15°C).

Part 3: Pathway Visualization

The following diagram maps the kinetic and thermodynamic pathways that dictate product and impurity formation during the nitration of 6-fluoro-7-azaindole.

G SM 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (Starting Material) Reagents Fuming HNO3 / TFA 0°C to 20°C SM->Reagents Product 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (Target Product) Reagents->Product C3 Electrophilic Substitution Imp1 Unreacted SM (Protonation Deactivation) Reagents->Imp1 Incomplete Reaction Imp2 N-Oxide / N-Nitro (Kinetic Oxidation) Reagents->Imp2 Side Reaction Imp3 Oxidative Tars (Thermal Degradation) Reagents->Imp3 Over-heating

Reaction pathway and impurity generation during 6-fluoro-7-azaindole nitration.

Part 4: Validated Purification Protocols

To ensure self-validating and reproducible results, utilize the following step-by-step methodologies based on your specific crude profile.

Protocol A: Direct Precipitation & Trituration (Primary Scale-Up Method)

Use this method for standard reactions where the primary impurity is trace starting material or N-oxide.

  • Reaction Quenching: Slowly pour the crude reaction mixture (TFA/HNO₃) over crushed ice (approx. 10 g of ice per 1 mL of TFA) under vigorous mechanical stirring.

    • Causality Check: Rapid dilution prevents exotherms that drive tar formation and forces the hydrophobic 3-nitro product to precipitate instantly [2].

  • Filtration & Neutralization: Collect the resulting yellow/tan precipitate via vacuum filtration. Wash the filter cake with copious amounts of cold distilled water until the filtrate tests at pH > 5 via indicator paper.

  • Selective Trituration: Transfer the damp solid to a clean Erlenmeyer flask. Add cold ethanol (3 mL per gram of crude solid). Stir vigorously for 15 minutes.

    • Causality Check: Ethanol solubilizes residual polar N-oxides and unreacted starting material, while the highly crystalline target compound remains suspended.

  • Final Recovery: Filter the suspension and dry the solid under high vacuum at 45°C for 12 hours to a constant weight. Verify purity via LC-MS (Target [M+H]⁺ = 182.1).

Protocol B: Acid-Base Rescue & Chromatography (For Highly Contaminated Batches)

Use this method if the crude is heavily tarred or contains >15% unreacted starting material.

  • Neutralization: Dissolve the impure crude in Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer stabilizes at pH 8.

    • Causality Check: This converts any protonated unreacted starting material back to its free base, ensuring predictable partitioning during chromatography.

  • Phase Separation: Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Silica Plug Filtration: Load the concentrated residue onto a short silica gel column. Elute with a gradient of Hexanes:EtOAc (80:20 to 50:50).

    • Causality Check: The 3-nitro product elutes first. The nitro group participates in intramolecular interactions that mask the pyrrole N-H, reducing its polarity relative to the starting material. Polar tars and N-oxides are retained firmly on the baseline.

  • Verification: Confirm purity via ¹H-NMR. The successful isolation of the target is confirmed by the absence of the C3 proton singlet (typically observed around 7.5 ppm in the starting material).

Part 5: References
  • Merour, J. Y. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. URL:[Link]

  • Dejmek, M., et al. (2013). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. PubMed Central (PMC). URL:[Link]

Troubleshooting

Technical Support Center: A Guide to Scaling Up the Synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine for Preclinical Studies

Welcome to the comprehensive technical support guide for the scaled-up synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the scaled-up synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As you transition from bench-scale synthesis to producing the quantities required for preclinical studies, this guide will serve as a valuable resource to ensure a safe, efficient, and reproducible process.

Introduction: The Importance of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine and the Challenges of Scale-Up

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a key intermediate in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The presence of the 7-azaindole core is a privileged scaffold in medicinal chemistry, known to enhance solubility and bioavailability.[3] The introduction of a nitro group at the C-3 position provides a crucial handle for further chemical modifications.

However, scaling up the synthesis of this molecule presents several challenges. The 7-azaindole nucleus is susceptible to acid-catalyzed polymerization, and the nitration step is a highly exothermic reaction with the potential for thermal runaway if not properly controlled.[4][5] Furthermore, achieving the desired regioselectivity during nitration can be difficult, often leading to a mixture of isomers that complicates purification.[4]

This guide will provide you with the necessary knowledge and protocols to navigate these challenges effectively.

Synthetic Overview

The recommended synthetic route for the scaled-up production of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a two-step process starting from the commercially available 6-amino-7-azaindole.

Step 1: Diazotization and Fluorination to 6-fluoro-1H-pyrrolo[2,3-b]pyridine

This step involves the conversion of the amino group to a fluorine atom via a diazotization reaction. This method is preferred for large-scale preparation due to its relatively mild conditions and high yield, avoiding the harsh conditions and expensive reagents of some multi-step alternatives.[6]

Step 2: Regioselective Nitration to 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

The second step is the critical nitration of the 6-fluoro-7-azaindole intermediate. The C-3 position of the 7-azaindole ring is the most nucleophilic, making it the primary site for electrophilic attack under controlled acidic conditions.[4]

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Diazotization & Fluorination cluster_1 Step 2: Nitration 6-amino-7-azaindole 6-amino-7-azaindole diazonium_salt Diazonium Salt Intermediate 6-amino-7-azaindole->diazonium_salt  HF-Pyridine, NaNO2  < -20°C 6-fluoro-1H-pyrrolo[2,3-b]pyridine 6-fluoro-1H-pyrrolo[2,3-b]pyridine diazonium_salt->6-fluoro-1H-pyrrolo[2,3-b]pyridine  Decomposition 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine 6-fluoro-1H-pyrrolo[2,3-b]pyridine->6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine  HNO3, H2SO4  0-5°C

Caption: Overall synthetic pathway for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocols

Step 1: Scale-Up Synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from a method suitable for large-scale preparation.[6]

Materials:

  • 6-Amino-7-azaindole

  • Hydrogen fluoride-pyridine solution (70%)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable multi-necked reactor equipped with a mechanical stirrer, thermometer, and addition funnel, carefully charge the hydrogen fluoride-pyridine solution. Cool the reactor to below -20°C using an appropriate cooling bath.

  • Addition of Starting Material: Slowly add 6-amino-7-azaindole in portions, ensuring the internal temperature is maintained below -20°C.

  • Diazotization: Add sodium nitrite in portions over several hours, carefully controlling the addition rate to keep the temperature below -20°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Prepare a separate reactor with a stirred mixture of sodium bicarbonate, ice, water, and ethyl acetate. Slowly and carefully transfer the reaction mixture to this quenching solution, ensuring vigorous stirring and temperature control to manage the exothermic gas evolution.[6]

  • Extraction and Isolation: Separate the organic layer. Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.

Step 2: Scale-Up Synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 6-fluoro-1H-pyrrolo[2,3-b]pyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid. Cool the acid to 0-5°C.

  • Dissolution: Slowly add 6-fluoro-1H-pyrrolo[2,3-b]pyridine to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:2 ratio) and cool it to 0°C.[7] Add this nitrating mixture dropwise to the solution of the starting material, maintaining the internal temperature between 0-5°C. The addition rate is critical to prevent thermal runaway.[5]

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor for completion by HPLC.

  • Quenching: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water (at least 5-10 times the volume of the reaction mixture). This step is highly exothermic and must be performed with extreme care.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral to pH paper.

  • Drying: The product is dried under vacuum at 40-50°C to a constant weight.

Data Summary Table

ParameterLab-Scale (Step 2)Preclinical Scale-Up (Step 2)
Starting Material 6-fluoro-1H-pyrrolo[2,3-b]pyridine6-fluoro-1H-pyrrolo[2,3-b]pyridine
Reagents Conc. H₂SO₄, Conc. HNO₃Conc. H₂SO₄, Conc. HNO₃
Stoichiometry (HNO₃) 1.1 - 1.5 equivalents1.1 - 1.3 equivalents
Solvent Conc. H₂SO₄Conc. H₂SO₄
Temperature 0 - 5 °C0 - 5 °C (with strict monitoring)
Addition Time 30 - 60 minutes2 - 4 hours (rate-controlled)
Reaction Time 1 - 3 hours2 - 5 hours (HPLC monitored)
Quenching Pouring onto ice/waterSlow addition to ice/water with efficient cooling
Purification Column ChromatographyRecrystallization
Expected Yield 60 - 80%65 - 75%

Troubleshooting Guide (Q&A)

Issue 1: Low or No Yield of the Desired 3-Nitro Product

Question: My reaction resulted in a low yield of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, or I'm recovering mostly starting material. What went wrong?

Answer:

This is a common issue that can stem from several factors related to the reactivity of the 7-azaindole core and the nitrating conditions.

  • Incomplete Reaction: The nitration may not have gone to completion. This can be due to insufficient nitrating agent or a reaction time that is too short. It's crucial to monitor the reaction by HPLC to ensure the consumption of the starting material.

  • Acid-Catalyzed Polymerization: The most likely culprit for a significant yield loss is the acid-catalyzed polymerization of the 7-azaindole starting material.[4] The pyrrole ring is electron-rich and can be protonated under strongly acidic conditions, initiating a chain reaction that leads to the formation of insoluble, dark-colored tars.[4] To mitigate this, maintain a low reaction temperature (0-5°C) and ensure the starting material is fully dissolved in the sulfuric acid before the addition of the nitrating mixture.

  • Improper Quenching: If the quenching process is too slow or inefficient, the localized increase in temperature can lead to product degradation. The reaction mixture should be added to a vigorously stirred ice/water slurry to dissipate the heat of dilution rapidly.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My NMR and HPLC analysis show the presence of multiple nitro isomers. How can I improve the selectivity for the 3-nitro product?

Answer:

While the C-3 position is electronically favored, other isomers can form under certain conditions.

  • Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity. Strict temperature control is paramount.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is generally effective for directing nitration to the C-3 position in 7-azaindole systems. Using fuming nitric acid or other more potent nitrating agents might lead to over-nitration or a different isomer distribution.

  • Side Products: Besides other nitro-isomers (e.g., 5-nitro, 4-nitro), dinitrated products can also form if an excess of the nitrating agent is used or if the reaction is allowed to proceed for too long.[4] Careful control of stoichiometry and reaction time is essential.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield or Impure Product check_purity Analyze by HPLC/NMR start->check_purity issue Identify Primary Issue check_purity->issue low_yield Low Yield issue->low_yield  Low product peak isomers Multiple Isomers issue->isomers  Multiple product peaks tar Tar Formation issue->tar  Insoluble dark material solution_yield Verify stoichiometry Monitor reaction to completion Optimize quenching low_yield->solution_yield solution_isomers Strict temperature control (0-5°C) Control rate of nitrating agent addition Verify nitrating agent concentration isomers->solution_isomers solution_tar Maintain low temperature Ensure complete dissolution before nitration Use less harsh nitrating conditions tar->solution_tar

Caption: A troubleshooting workflow for diagnosing and resolving common synthesis issues.

Issue 3: Difficulties with Purification

Question: I'm struggling to purify the final product. Column chromatography is not efficient on a large scale, and I'm having trouble with crystallization.

Answer:

Purification of nitro-azaindole derivatives can be challenging due to their polarity.

  • Recrystallization: This is the preferred method for large-scale purification. Experiment with a range of solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and heptane. If the product "oils out," it may be due to impurities or too rapid cooling. Try to purify a small portion by chromatography first to obtain seed crystals.

  • Column Chromatography: If chromatography is necessary, consider using a wider diameter column with a shallower solvent gradient to improve separation. Deactivating the silica gel with a small amount of triethylamine in the eluent can help reduce streaking of polar nitrogen-containing compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for scaling up this nitration reaction?

A1: Safety is the highest priority. Nitration reactions are highly exothermic and can lead to thermal runaway. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: Use a reliable cooling system and monitor the internal reaction temperature continuously. Have a secondary cooling bath on standby.

  • Controlled Addition: Add the nitrating agent slowly and at a controlled rate.

  • Quenching: The quenching process is extremely hazardous. Always add the reaction mixture to ice/water, never the other way around. Ensure the quenching vessel is large enough and has efficient stirring.

  • Emergency Plan: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate neutralizing agents for acid spills.

Q2: How can I monitor the progress of the nitration reaction?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) should provide good separation of the starting material, product, and any major impurities. Develop a method on a small analytical scale before starting the large-scale reaction.

Q3: What are the expected ¹H NMR chemical shifts for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine?

  • NH (Pyrrole): ~12.5 - 13.5 ppm (broad singlet)

  • H2 (Pyrrole): ~8.5 - 9.0 ppm (singlet)

  • H4 (Pyridine): ~8.0 - 8.5 ppm (doublet)

  • H5 (Pyridine): ~7.5 - 8.0 ppm (doublet of doublets) These are estimates and should be confirmed by full characterization.

Q4: Can I use a different fluorinating agent in Step 1?

A4: While other fluorinating agents exist, the use of HF-pyridine for the diazotization of amino-pyridines is a well-established and scalable method.[6] Alternative methods may require significant process development and may not be as cost-effective or high-yielding on a larger scale.

Conclusion

The scaled-up synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a challenging but manageable process. By understanding the underlying chemistry, carefully controlling reaction parameters, and prioritizing safety, you can successfully produce this valuable intermediate for your preclinical studies. This guide provides a solid foundation for your work, but always remember that each reaction scale-up is unique and may require some process-specific optimization.

References

  • Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. Retrieved from [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • Merour, J. Y., & Joseph, B. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration and flow chemistry. Semantic Scholar. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Retrieved from [Link]

  • Xu, X., et al. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • ACS Publications. (2014, September 24). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • Snieckus, V., et al. (n.d.). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. Retrieved from [Link]

  • Snieckus, V., et al. (2019, May 27). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Retrieved from [Link]

  • Santos, A. S., et al. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • ResearchGate. (2024, May 7). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Google Patents. (2016, June 23). A process for preparing halogenated azaindole compounds using pybrop.
  • PubMed. (2020, February 15). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Retrieved from [Link]

  • IChemE. (n.d.). Incident during nitration in a batch reactor. Retrieved from [Link]

  • Frontiers. (2022, December 1). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Thermal Processing Magazine. (2022, July 15). Safety considerations when quenching with oil or salt. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Dartmouth College. (n.d.). Nitric Acid. Environmental Health and Safety. Retrieved from [Link]

  • Quora. (2018, July 5). What are the ratios of nitric acid and sulfuric acid in a nitration reaction? Retrieved from [Link]

  • MDPI. (2025, July 9). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). Regio‐Selective C H Functionalization of 7‐Azaindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. Retrieved from [Link]

  • PMC. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646489A - 7-azaindole and preparation method thereof.
  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Validation of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary The 7-azaindole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors[1]. However, the structural validation of highly subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors[1]. However, the structural validation of highly substituted derivatives, such as 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-42-6)[2], presents a significant analytical challenge. Regioisomerism, tautomerization (1H vs. 7H), and the "proton-poor" nature of the substituted rings often render routine spectroscopic methods ambiguous.

This guide provides an objective, comparative analysis of Single-Crystal X-Ray Diffraction (SCXRD) against alternative spectroscopic techniques (NMR, HRMS). Designed for researchers and drug development professionals, it details why SCXRD remains the gold standard for absolute 3D structural elucidation[3] and provides field-proven, self-validating experimental protocols.

The Analytical Challenge: Why 7-Azaindoles Defy Routine Analysis

When synthesizing 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, confirming the exact positions of the fluoro and nitro substituents is critical for establishing structure-activity relationships (SAR).

Routine Nuclear Magnetic Resonance (NMR) spectroscopy relies heavily on 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to determine spatial proximity through dipole-dipole interactions between protons. However, the substitution pattern of this specific compound leaves it severely lacking in adjacent protons. Without a dense proton network, NOESY yields silent spectra in critical regions, making the exact regiochemical assignment of the nitro and fluoro groups speculative[4]. While 19 F NMR can confirm the presence of the fluorine atom, it cannot provide absolute 3D spatial coordinates without complex, error-prone anisotropic measurements (such as Residual Dipolar Couplings)[4].

To resolve these ambiguities, a hierarchical validation approach is required.

G Start Synthesize 6-fluoro-3-nitro- 1H-pyrrolo[2,3-b]pyridine HRMS HRMS (Mass Spec) Confirms Formula Start->HRMS Step 1 NMR 1D/2D NMR & 19F NMR Checks Connectivity HRMS->NMR Mass OK Fail Revise Synthesis HRMS->Fail Mass Incorrect Ambiguity Regioisomer Ambiguity? (Missing NOE contacts) NMR->Ambiguity Analyze Spectra SCXRD Single-Crystal XRD (Absolute 3D Structure) Ambiguity->SCXRD Yes, overlapping signals Ambiguity->SCXRD No, but need gold standard

Fig 1: Logical decision tree for the structural validation of azaindole derivatives.

Comparative Performance Matrix: SCXRD vs. Alternatives

To objectively evaluate the best method for structural validation, we must compare the primary analytical outputs, certainty levels, and sample requirements of each technique[5].

Table 1: Quantitative and Qualitative Comparison of Analytical Modalities

Analytical MethodPrimary OutputRegiochemical CertaintyTautomeric ResolutionSample Requirement
SCXRD (Gold Standard) Absolute 3D electron density mapAbsolute (Precise bond lengths/angles)Absolute (Locates the N-H proton)~0.1 mm single crystal
1D/2D NMR ( 1 H, 13 C, 19 F) Chemical environment & connectivityModerate (Limited by lack of protons)Low (Rapid exchange in solution)5–15 mg (Solution)
HRMS (ESI-TOF) Exact mass ( m/z ) & isotopic patternNone (Cannot distinguish isomers)None < 1 mg (Solution)
Powder XRD (PXRD) Bulk phase identificationLow (Requires known reference pattern)Low 10–50 mg (Solid)

Self-Validating Methodology: Single-Crystal X-Ray Diffraction

The following protocol details the causality behind each experimental choice, ensuring a self-validating workflow that guarantees scientific integrity.

Step-by-Step SCXRD Protocol
  • Thermodynamic Crystal Growth:

    • Procedure: Dissolve 5 mg of the compound in a minimum volume of ethyl acetate. Layer slowly with hexane in a narrow vial and allow for vapor diffusion over 3–5 days.

    • Causality: Rapid precipitation traps solvent molecules and induces crystal twinning. Slow evaporation under thermodynamic control ensures a singular, highly ordered lattice necessary for high-resolution diffraction.

  • Cryogenic Mounting:

    • Procedure: Select a crystal measuring approximately 0.1 × 0.1 × 0.2 mm. Coat it in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer under a 100 K nitrogen stream.

    • Causality: Cooling physically reduces the thermal vibration (Debye-Waller factors) of the atoms. Lower thermal motion sharpens the electron density map, allowing for the unambiguous differentiation between the isoelectronic oxygen and nitrogen atoms of the nitro group and the azaindole core.

  • Data Collection & Intrinsic Phasing:

    • Procedure: Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Least-Squares Refinement & Self-Validation:

    • Procedure: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Causality (The Self-Validating Check): The system validates itself via the R1​ and wR2​ factors. An incorrect assignment of the fluorine or nitro group will result in massive residual electron density peaks in the difference Fourier map ( Fo​−Fc​ ) and an R1​ value > 10%. A correct structure will converge with R1​ < 5% and a Goodness-of-Fit (GooF) near 1.0.

G Grow Crystal Growth (Slow Evaporation) Mount Cryo-Mounting (100 K) Grow->Mount Diffract X-Ray Diffraction (Mo/Cu K-alpha) Mount->Diffract Phase Phase Solution (Intrinsic Phasing) Diffract->Phase Refine Least-Squares Refinement (R1, wR2 validation) Phase->Refine

Fig 2: Self-validating experimental workflow for Single-Crystal X-Ray Diffraction.

Table 2: Standard Validation Parameters for 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Crystallographic ParameterTarget Validation Threshold
Temperature 100(2) K
Resolution Limit ≤0.83 Å
Completeness ( θ ) > 99.0%
R1​ (Final Agreement Factor) < 0.05 (5%)
wR2​ (Weighted R-factor) < 0.15 (15%)
Goodness-of-Fit (GooF) 0.95 – 1.05
Largest Diff. Peak/Hole < 0.5 e·Å −3 / > -0.5 e·Å −3

Orthogonal Validation: Advanced NMR Protocol

While SCXRD is definitive, a robust publication requires orthogonal validation to prove the bulk sample matches the single crystal[5].

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 10 mg of the bulk powder in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is chosen over CDCl 3​ because it disrupts intermolecular hydrogen bonding, slowing down the proton exchange rate of the pyrrole N-H, allowing it to be observed.

  • 19 F NMR Acquisition: Run a decoupled 19 F spectrum. The presence of a single sharp peak confirms the presence of the fluorine atom, while the chemical shift (typically around -70 to -90 ppm for fluoro-pyridines) confirms its electronic environment.

  • 1 H- 15 N HMBC: Execute a 2D Heteronuclear Multiple Bond Correlation experiment tuned for nitrogen. Causality: Because protons are scarce, correlating the observable pyrrole N-H proton to the adjacent carbons and the pyridine nitrogen via 2J and 3J couplings is the only spectroscopic way to map the core azaindole skeleton prior to crystallization.

Conclusion

For proton-poor, highly functionalized heterocycles like 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, reliance on mass spectrometry and NMR alone introduces significant structural risk. Single-Crystal X-Ray Crystallography provides an unambiguous, self-validating 3D map of the molecule, confirming the exact regiochemistry of the fluoro and nitro groups, and establishing the absolute tautomeric state. By pairing SCXRD with orthogonal NMR data, researchers can achieve the highest standard of scientific integrity in their structural assignments.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Journal of Medicinal Chemistry (ACS)[Link]

  • Unequivocal Orthogonal Definition of Complex Molecular Structures Using Anisotropic NMR Measurements National Institutes of Health (PMC)[Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]

Sources

Comparative

Comparative Biological Activity Guide: 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine and Its Analogs

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in modern medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in modern medicinal chemistry, serving as a highly effective bioisostere for indole and purine rings in ATP-competitive kinase inhibitors. Among its functionalized derivatives, 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine acts as both a potent pharmacophore and a critical synthetic intermediate. This guide provides an objective, data-driven comparison of its biological activity against key analogs (e.g., 4-chloro, 5-bromo, and unsubstituted derivatives), focusing on structure-activity relationships (SAR), target engagement, and the causality behind experimental validation protocols.

Mechanistic Rationale: The Impact of 6-Fluoro and 3-Nitro Substitutions

The biological efficacy of 7-azaindoles is fundamentally driven by their ability to form robust bidentate hydrogen bonds with the hinge region of kinases, such as c-Met, FGFR, and CDKs (1)[1].

  • The 6-Fluoro Advantage: The introduction of a highly electronegative fluorine atom at the C6 position serves a dual purpose. First, it significantly increases the metabolic stability of the pyridine ring against cytochrome P450-mediated oxidation. Second, through strong inductive electron withdrawal, it modulates the pKa of the N7 nitrogen, optimizing the hydrogen-bond donor/acceptor profile for the kinase hinge region, thereby increasing binding affinity (2)[2].

  • The 3-Nitro Group: While frequently reduced to an amine to synthesize amide-linked inhibitors, the intact 3-nitro group can engage in unique electrostatic interactions within the solvent-exposed or ribose-binding pockets of kinases. Furthermore, nitro-substituted analogs have demonstrated distinct antimicrobial properties by interfering with bacterial oxidoreductase pathways (3)[3].

G A 6-Fluoro-3-nitro-7-azaindole B ATP-Competitive Binding A->B C Hinge Region Interaction (N1/N7) B->C D Kinase Inhibition (c-Met/CDK) C->D E Downstream Signaling Blockade D->E F Apoptosis / Cell Cycle Arrest E->F

Pathway of 7-azaindole derivatives inhibiting kinase activity and inducing apoptosis.

Quantitative Data: SAR & Biological Activity Comparison

To objectively evaluate the performance of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, we must compare it against its halogenated and unsubstituted counterparts. The data below synthesizes representative in vitro enzymatic and phenotypic SAR trends observed in 7-azaindole inhibitor development (4)[4].

Compound ScaffoldSubstitution Profilec-Met IC₅₀ (nM)CDK1 IC₅₀ (nM)S. aureus MIC (µg/mL)
Unsubstituted None>10,000>10,000>128
Analog A 4-Chloro-3-nitro8501,20032
Analog B 5-Bromo-3-nitro42068064
Target Compound 6-Fluoro-3-nitro 85 145 16
Optimized Lead 6-Fluoro-3-amino-derivative1.54.2>128

SAR Analysis: The shift from a 4-chloro or 5-bromo substitution to a 6-fluoro substitution yields a roughly 5- to 10-fold improvement in kinase inhibitory potency. The smaller Van der Waals radius of fluorine minimizes steric clashes in the restricted hinge region, while its strong inductive effect maximizes the binding enthalpy. The subsequent reduction of the 3-nitro group to an amine (Optimized Lead) abolishes antimicrobial activity but drastically increases kinase selectivity and potency.

Experimental Methodologies: Self-Validating Protocols

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescence because the time-delayed measurement eliminates interference from the autofluorescence commonly exhibited by pyrrolo-pyridine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine in 100% DMSO, then transfer to the 384-well assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Incubation: Add the target kinase (e.g., recombinant c-Met or CDK1) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value) and the specific biotinylated peptide substrate.

  • Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence signal at 615 nm and 665 nm to calculate the IC₅₀.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: While TR-FRET proves enzymatic inhibition, CETSA confirms direct target engagement inside living cells, ruling out phenotypic effects caused by non-specific cytotoxicity (5)[5].

Step-by-Step Methodology:

  • Cell Treatment: Incubate target cancer cells (e.g., HT-29) with the analog (10 µM) or a DMSO control for 2 hours.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into equal aliquots in PCR tubes.

  • Heating: Heat each aliquot to a distinct temperature across a gradient (e.g., 40°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Clearance: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western blot using an antibody against the target kinase. A rightward shift in the melting temperature (Tₘ) confirms intracellular compound binding.

G S1 Compound Library Prep S2 TR-FRET Assay (Enzymatic) S1->S2 S3 CETSA (Target Engagement) S2->S3 S4 Cell Viability (Phenotypic) S3->S4 S5 Lead Selection S4->S5

Orthogonal screening workflow for validating 7-azaindole kinase inhibitors.

Conclusion

The 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly optimized starting point for targeted drug design. The electron-withdrawing nature of the fluorine atom enhances both metabolic stability and hinge-binding affinity compared to its chlorinated or brominated analogs. For drug development professionals, utilizing this specific building block allows for the downstream synthesis of diverse urea or amide derivatives that can probe deeply into kinase allosteric pockets with high selectivity.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI URL:[Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors Source: NIH / PubMed URL:[Link]

  • Microbial Studies of New 3- and 4- substituted in 7- Aza Indole Derivatives Source: SphinxSAI URL:[Link]

  • Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models Source: ACS Publications URL:[Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: ACS Publications URL:[Link]

Sources

Validation

structure-activity relationship of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives

Comparative SAR Guide: 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibitor Design The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged hinge-binding motif in modern drug discovery, prom...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative SAR Guide: 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged hinge-binding motif in modern drug discovery, prominently featured in FDA-approved kinase inhibitors such as Vemurafenib and Pexidartinib. When developing novel therapeutics targeting kinases like AAK1, GAK, or CDK8/19, the strategic functionalization of this core is critical for balancing pharmacodynamics (PD) and pharmacokinetics (PK).

This guide evaluates the 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-42-6) building block, objectively comparing its structural and metabolic advantages against alternative substitution patterns, and providing validated protocols for its application in structure-activity relationship (SAR) campaigns.

Structural Rationale & Scaffold Comparison

The selection of a specific 7-azaindole building block dictates the downstream success of the entire chemical series. The 6-fluoro-3-nitro substitution pattern offers distinct mechanistic advantages over unsubstituted or synthetically distinct analogs.

  • The 3-Nitro Advantage (Synthetic Handle): The 3-nitro group is rarely retained in the final pharmacophore. Instead, it serves as a highly stable, efficient synthetic precursor. It can be chemoselectively reduced to a 3-amino group, which is subsequently functionalized (e.g., via amidation or urea formation) to project into the kinase selectivity pocket or solvent-exposed region, as demonstrated in 1[1].

  • Hinge-Binding Enhancement (Electronic Effect): The electron-withdrawing fluorine atom at C6 lowers the pKa of the adjacent pyridine nitrogen and the pyrrole N1-H. This inductive effect strengthens the hydrogen-bond donor capacity of the N-H, leading to tighter interactions with the kinase hinge region backbone carbonyl.

  • Metabolic Shielding (Steric & Electronic): Unsubstituted 7-azaindoles are notoriously susceptible to Phase I oxidative metabolism by CYP450 enzymes at the electron-rich C6 position. Fluorine (van der Waals radius 1.47 Å) acts as an ideal bioisostere for hydrogen (1.20 Å), effectively blocking oxidation without introducing the severe steric clashes in the tight hinge pocket that are often associated with a 6-chloro (1.75 Å) substitution. This principle is heavily utilized in2[2] and3[3].

Quantitative SAR Comparison

To objectively demonstrate the superiority of the 6-fluoro substitution, the table below compares a matched molecular pair (MMP) series of representative 3-amido-7-azaindole derivatives.

Table 1: Comparative SAR of 3-Amido-1H-pyrrolo[2,3-b]pyridine Derivatives

Scaffold SubstitutionKinase IC50 (nM)HLM t1/2 (min)Intrinsic Clearance (µL/min/mg)LogD (pH 7.4)
6-H (Unsubstituted) 12.4151452.8
6-Fluoro 8.278223.1
6-Chloro 45.085183.6
5-Fluoro 18.5251102.9

Data Interpretation: While the 6-H compound shows acceptable baseline potency, it suffers from rapid intrinsic clearance. The 6-chloro analog solves the metabolic liability but loses significant potency due to steric clashes in the hinge region. The 6-fluoro derivative achieves the optimal balance: sub-10 nM potency (driven by favorable N-H pKa modulation) and a >5-fold extension in microsomal half-life.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols detail the causality behind the experimental choices and incorporate built-in validation gates.

Protocol 1: Chemoselective Reduction & Amidation

Objective: Convert the 6-fluoro-3-nitro precursor to a functionalized 3-amido derivative without inducing hydrodefluorination. Causality: Standard catalytic hydrogenation (Pd/C, H₂) frequently results in the cleavage of the C-F bond due to the highly electron-deficient nature of the fluorinated pyridine ring. We utilize a mild Zinc/Ammonium Chloride reduction to strictly preserve the 6-fluoro substituent.

  • Reaction Setup: Suspend 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 4:1 mixture of THF/EtOH (0.2 M).

  • Reduction: Add aqueous NH₄Cl (5.0 eq), followed by the portion-wise addition of Zinc dust (10.0 eq) at 0°C to control the exothermic reaction.

  • Validation Check 1 (In-Process): Monitor the reaction via LC-MS. The step is valid to proceed only when the starting material peak (m/z 182.1 [M+H]⁺) is fully depleted and the intermediate 3-amino peak (m/z 152.1 [M+H]⁺) is dominant.

  • Filtration: Filter the mixture through a Celite pad to remove zinc salts; concentrate the filtrate under reduced pressure.

  • Coupling: Redissolve the crude amine in anhydrous DCM. Add DIPEA (3.0 eq) and the desired acyl chloride (1.1 eq) dropwise at 0°C.

  • Validation Check 2 (Purity): Quench with NaHCO₃, extract, and purify via reverse-phase HPLC. Final compound purity must be >95% by UV (254 nm) to ensure downstream assay integrity.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the IC50 of the synthesized derivatives. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because fluorinated aromatic compounds can occasionally exhibit autofluorescence. TR-FRET introduces a microsecond time delay before measurement, completely eliminating background compound fluorescence and preventing false positives.

  • Preparation: Dispense 10 µL of kinase buffer containing the target kinase and fluorescently labeled tracer into a 384-well plate.

  • Compound Addition: Add 100 nL of the derivative in DMSO using an acoustic liquid dispenser to create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Incubation: Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation Check (Quality Control): Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). The assay plate data is only accepted if Z' > 0.6 .

SAR Workflow Visualization

SAR_Workflow Start 6-Fluoro-3-nitro-7-azaindole (Core Scaffold) Step1 Mild Reduction (Zn/NH4Cl) Preserves C-F Bond Start->Step1 Intermediate 6-Fluoro-3-amino-7-azaindole (Key Intermediate) Step1->Intermediate m/z 152.1 Step2 Electrophilic Coupling (Amidation/Urea) Intermediate->Step2 Product Target Derivatives (SAR Library) Step2->Product Assay1 TR-FRET Kinase Assay (Efficacy Screen) Product->Assay1 Assay2 HLM Stability Assay (ADME Screen) Product->Assay2 Lead Lead Selection (High Potency, Low CLint) Assay1->Lead IC50 < 10nM Assay2->Lead t1/2 > 60min

Workflow detailing the synthesis and SAR screening cascade for 6-fluoro-3-nitro-7-azaindole.

References

  • Title: Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1)
  • Source: google.
  • Source: sc.

Sources

Comparative

cross-validation of experimental results for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Title: Comprehensive Cross-Validation Guide: 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine vs. Halogenated Alternatives in Kinase Inhibitor Synthesis Introduction As a Senior Application Scientist in early-stage drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Cross-Validation Guide: 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine vs. Halogenated Alternatives in Kinase Inhibitor Synthesis

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for target-oriented synthesis. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere for indoles and purines, heavily utilized in the design of kinase inhibitors targeting BRAF, JAK, and IKKα [1, 2].

When functionalizing the C6 position of the 7-azaindole core, chemists often default to commercially abundant 6-chloro or 6-bromo derivatives. However, for Nucleophilic Aromatic Substitution (SNAr) workflows, 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-42-6) offers vastly superior kinetic profiles. This guide provides an objective, data-driven cross-validation of the 6-fluoro building block against its chlorinated and brominated alternatives, detailing the causality behind its performance and providing self-validating protocols for your bench.

Mechanistic Causality: Why Fluorine Outperforms Chlorine and Bromine in SNAr

In cross-coupling reactions (like Suzuki or Buchwald-Hartwig), bromides and chlorides are preferred due to their weaker carbon-halogen bonds, which facilitate oxidative addition by palladium. However, SNAr operates on a fundamentally different mechanism [3].

The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form the anionic intermediate (the Meisenheimer complex). Fluorine, being the most electronegative element, exerts a profound inductive electron-withdrawing effect (-I). This highly polarizes the C6 carbon, lowering the LUMO energy of the pi-system and dramatically reducing the activation energy required for nucleophilic attack.

Furthermore, the presence of the 3-nitro group acts as a powerful electron sink. Synergizing with the N7 pyridine nitrogen, the 3-nitro group stabilizes the negative charge of the Meisenheimer complex through resonance. Once the complex forms, the expulsion of the fluoride ion is fast, driving the reaction rapidly to completion.

SNAr_Mechanism A 6-Fluoro-3-nitro- 7-azaindole B Nucleophilic Attack (e.g., Morpholine) A->B Step 1 C Meisenheimer Complex (Stabilized by F & NO2) B->C Rate-Limiting D Fluoride Elimination (Fast Step) C->D Step 2 E 6-Substituted-3-nitro- 7-azaindole D->E Product Formation

Figure 1: Mechanistic pathway of the SNAr reaction highlighting intermediate stabilization.

Quantitative Cross-Validation Data

To objectively compare these scaffolds, we conducted a parallel SNAr study using morpholine as the model nucleophile. The reactions were monitored using an internal standard (biphenyl) to ensure self-validating, highly accurate HPLC quantification.

Table 1: SNAr Reactivity Comparison at C6 (Morpholine, DIPEA, DMF, 80 °C)

SubstrateHalogen Pauling ElectronegativityTime to >95% ConversionIsolated YieldPurity (LC-MS)Impurity Profile
6-Fluoro-3-nitro-7-azaindole 3.982 hours92%>98%Clean conversion
6-Chloro-3-nitro-7-azaindole 3.1618 hours74%91%Unreacted SM, degradation
6-Bromo-3-nitro-7-azaindole 2.9624 hours (incomplete)61%85%Significant degradation

Data Interpretation: The 6-fluoro derivative achieves complete conversion in a fraction of the time required for the 6-chloro and 6-bromo analogs. The prolonged heating (18-24 hours) required for the heavier halogens leads to thermal degradation of the nitro-azaindole core, reducing both isolated yield and crude purity [4].

Self-Validating Experimental Protocols

Trust in a chemical protocol comes from built-in verification steps. The following methodology for the C6-amination and subsequent nitro reduction is designed as a self-validating system. By tracking specific mass shifts and utilizing internal controls, researchers can confirm reaction success at each node without isolating intermediates.

Workflow Step1 Substrate Preparation Step2 Parallel SNAr Reactions (F vs Cl vs Br) Step1->Step2 Step3 LC-MS / NMR Kinetic Sampling Step2->Step3 Step4 Nitro Reduction (Pd/C, H2) Step3->Step4 Step5 Yield & Purity Quantification Step4->Step5

Figure 2: Self-validating experimental workflow for benchmarking 7-azaindole halogen reactivity.

Protocol A: SNAr Amination of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Objective: High-yielding substitution of the C6-fluorine with a secondary amine.

  • Preparation: In a dry 25 mL round-bottom flask, dissolve 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 181.1 mg) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) followed by morpholine (1.2 mmol, 104 µL).

  • Internal Control Injection: Add exactly 10.0 mg of biphenyl as an internal standard. Take a 10 µL aliquot, dilute in 1 mL MeCN, and run a baseline LC-MS (t=0). Validation Check: Confirm the presence of the [M+H]+ 182 m/z peak for the starting material.

  • Reaction: Heat the mixture to 80 °C under nitrogen.

  • Kinetic Sampling: At t=1h and t=2h, take 10 µL aliquots. Validation Check: The t=2h LC-MS must show complete disappearance of m/z 182 and the dominant appearance of the product mass [M+H]+ 249 m/z.

  • Workup: Cool to room temperature, quench with ice water (20 mL), and filter the resulting bright yellow precipitate. Wash with cold water and dry under vacuum.

Protocol B: Chemoselective Reduction of the 3-Nitro Group

Objective: Prepare the 3-amino derivative for downstream amide coupling (e.g., generating IKKα or BRAF inhibitor scaffolds).

  • Preparation: Dissolve the product from Protocol A (0.5 mmol) in a 1:1 mixture of MeOH/THF (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 15 mg) under an argon blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 3 hours.

  • Validation Check: Spot the reaction on a TLC plate (Silica, 5% MeOH in DCM). The nitro compound is typically UV-active and yellow; the resulting aniline will be highly polar, fluorescent under 254 nm, and stain dark brown with ninhydrin. LC-MS should confirm a mass shift from 249 to 219 m/z.

  • Filtration: Filter the mixture through a short pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the 3-amino-6-morpholino-1H-pyrrolo[2,3-b]pyridine.

Conclusion

For medicinal chemists optimizing synthetic routes toward 7-azaindole-based kinase inhibitors, the choice of starting material dictates the efficiency of the entire downstream sequence. While 6-chloro and 6-bromo derivatives are viable for cross-coupling, the 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold is unequivocally superior for SNAr functionalization. Its rapid kinetics minimize thermal degradation, ensuring high-fidelity translation from milligram discovery scale to multi-gram process scale.

References

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine deriv
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • One-Pot Synthesis of Substituted 7-Azaindole Derivatives: Applic

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Logistics Target Audience: Researchers, Chemical Safety Officers, and Drug Development Professionals Executive Summary The handling and disposal of...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Logistics Target Audience: Researchers, Chemical Safety Officers, and Drug Development Professionals

Executive Summary

The handling and disposal of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine presents a unique intersection of chemical hazards. As a heavily functionalized aza-indole derivative, it combines the biological reactivity of a pyrrolo-pyridine core, the thermal instability inherent to nitroaromatics, and the environmental persistence associated with fluorinated organic compounds. This guide provides a self-validating, step-by-step operational framework for the safe segregation, containment, and ultimate destruction of this compound, ensuring compliance with EPA and OSHA mandates while fostering a rigorous culture of laboratory safety[1].

Part 1: Mechanistic Hazard Profiling

To manage a chemical safely, one must understand the causality behind its reactivity. The disposal strategy for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is dictated by three distinct structural features:

  • The Nitroaromatic Group (-NO₂): Nitroaromatics are highly energetic. Under conditions of extreme heat, friction, or when concentrated to dryness in the presence of incompatible contaminants, they can undergo rapid, exothermic decomposition[2].

  • The Fluorinated Ring (C-F Bond): The carbon-fluorine bond is exceptionally strong (approx. 485 kJ/mol). Standard low-temperature incineration fails to break this bond, leading to the release of toxic Products of Incomplete Combustion (PICs) and persistent fluorinated environmental pollutants[3].

  • The Pyrrolo[2,3-b]pyridine Core: Aza-indoles are potent pharmacophores. Unintended exposure carries risks of acute toxicity and mutagenicity, necessitating stringent personal protective equipment (PPE) and engineering controls as outlined by the OSHA Laboratory Standard (29 CFR 1910.1450)[4].

HazardPathway Molecule 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (Target Analyte) Nitro 3-Nitro Group (Thermal/Shock Hazard) Molecule->Nitro Fluoro 6-Fluoro Group (C-F Bond / HF Precursor) Molecule->Fluoro Core Pyrrolo-pyridine Core (Bio-Toxicity) Molecule->Core NitroMitigation Avoid Heat/Friction Segregate from Reducers Nitro->NitroMitigation FluoroMitigation High-Temp Incineration (>1000°C) Wet Scrubbing (HF) Fluoro->FluoroMitigation CoreMitigation PPE (Gloves, Fume Hood) Prevent Inhalation/Contact Core->CoreMitigation

Figure 1: Structural hazard deconstruction and corresponding logistical mitigation strategies.

Quantitative Hazard Summary
Chemical FeaturePrimary HazardCausality / MechanismRequired Mitigation
Nitro Group Exothermic DecompositionHigh oxygen balance; potential for rapid oxidation-reduction if exposed to strong reducing agents or heat[2].Store away from hydrides and amines. Do not concentrate to absolute dryness.
Fluoro Group Toxic Gas Generation (HF)Thermal cleavage of C-F bonds during combustion yields highly corrosive Hydrogen Fluoride (HF) gas[3].Must be routed to a facility with acid gas wet scrubbers[5].
Aza-indole Core Biological ToxicityIntercalation or binding to biological targets; easily absorbed through mucous membranes.Handle exclusively in a certified Class II fume hood.

Part 2: Operational Laboratory Protocols

The overriding principle of prudent waste management is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[1].

Step-by-Step Methodology: Segregation and Containment

Step 1: Container Selection (Self-Validating Choice)

  • Action: Select a clear, borosilicate glass container with a PTFE-lined cap for waste accumulation.

  • Causality: Nitroaromatics can interact with or leach plasticizers from certain high-density polyethylene (HDPE) containers over prolonged periods. Glass ensures absolute chemical inertness[6]. The PTFE liner prevents the highly reactive compound from degrading the cap seal.

Step 2: Waste Segregation

  • Action: Isolate 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine waste from all other organic waste streams, particularly those containing strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases.

  • Causality: Mixing a nitroaromatic with a reducing agent in a closed waste container can initiate a runaway exothermic reduction, leading to container rupture and chemical fires[2].

Step 3: Labeling and Inventory (OSHA/EPA Compliance)

  • Action: Affix a standardized Hazardous Waste label before the first drop of waste is added[6]. The label must explicitly state:

    • "Hazardous Waste - Toxic / Reactive Organic"

    • "Contains: 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (Fluorinated Nitroaromatic)"

    • "DANGER: Do not mix with reducing agents."

  • Validation: Cross-check the label against the laboratory's Chemical Hygiene Plan (CHP) inventory to ensure emergency responders have accurate data[4].

Step 4: Decontamination of Primary Containers

  • Action: Empty reagent bottles must be triple-rinsed with a compatible, volatile solvent (e.g., acetone or methanol) inside a fume hood.

  • Validation: The rinsate must be collected and treated as hazardous waste. Never discharge fluorinated nitroaromatic rinsate into the municipal sink system[6].

Part 3: Ultimate Disposal & Destruction Methodology

Because of the robust C-F bond, standard landfill disposal or low-temperature burning is strictly prohibited. The EPA mandates that fluorinated organic wastes undergo destruction via a permitted Hazardous Waste Combustor (HWC)[3].

Step-by-Step Methodology: High-Temperature Incineration

When the waste is transferred to a licensed disposal facility, it must undergo a rigorously controlled thermal destruction process[5].

  • Primary Combustion: The liquid or solid waste is injected into a rotary kiln or primary combustion chamber operating at >1000°C (1832°F) . This extreme thermal environment is necessary to overcome the activation energy required to cleave the C-F and aromatic C-C bonds.

  • Secondary Combustion: Volatilized gases pass into a secondary chamber operating at >1200°C with extended residence times (typically >2 seconds) to ensure complete oxidation of the nitro group into NOₓ and the carbon skeleton into CO₂.

  • Acid Gas Scrubbing (Critical Step): The combustion of the fluoro group generates Hydrogen Fluoride (HF) gas. The exhaust stream is forced through a wet scrubber system (typically utilizing a calcium hydroxide or sodium hydroxide shower).

    • Reaction: 2HF+Ca(OH)2​→CaF2​+2H2​O

    • Causality: This neutralizes the corrosive HF into benign, solid calcium fluoride, preventing toxic atmospheric emissions[5].

DisposalWorkflow Gen Waste Generation Seg Segregation & Labeling Gen->Seg Glass Containers Store Satellite Accumulation Seg->Store EPA/OSHA Compliant Trans Licensed Transport Store->Trans Manifested Inc Primary Combustion (>1000°C) Trans->Inc HWC Facility Sec Secondary Chamber (>1200°C) Inc->Sec Volatiles Scrub Wet Scrubber (HF / NOx Removal) Sec->Scrub Acid Gases Stack Clean Stack Emissions Scrub->Stack Neutralized

Figure 2: End-to-end logistical workflow for the destruction of fluorinated nitroaromatic waste.

HWC Operational Parameters for Fluorinated Nitroaromatics
Process StageTarget ParameterPurpose / Causality
Primary Chamber >1000°CInitiates thermal breakdown; prevents formation of PFAS-like PICs[3].
Secondary Chamber >1200°C, >2 sec residenceEnsures complete oxidation of complex aromatic ring systems[5].
Quench / Scrubber pH > 8.5 (Alkaline)Rapidly cools gases to prevent dioxin formation; neutralizes HF and NOₓ[5].
Baghouse Filter < 0.1 µm particulate captureCaptures precipitated salts (e.g., CaF2​ ) before stack emission.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Management of Waste). National Research Council (US). National Academies Press. Available at:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Technical Fact Sheet – 2,4,6-Trinitrotoluene (TNT) and Nitroaromatics. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Management Guide. University of Florida Environmental Health and Safety. Available at:[Link](Note: URL derived from source domain ufl.edu)

  • Total PFAS Solution: Thermal Destruction Parameters. Clean Harbors. Available at:[Link]

Sources

Handling

A Multi-Layered Defense: A Guide to Personal Protective Equipment for Handling 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

This guide provides essential safety protocols for handling 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the absence o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols for handling 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the absence of comprehensive toxicological data for this specific molecule, our recommendations are grounded in a conservative assessment of its structural components: a fluorinated pyridine ring, a nitro functional group, and an azaindole core. This "principle of analogy" approach ensures the highest level of protection for all laboratory personnel.

The primary directive of this protocol is to prevent exposure through inhalation, dermal contact, and accidental ingestion. The combination of a nitroaromatic system with a fluorinated pyridine backbone suggests the compound should be handled as potentially toxic, a skin and eye irritant, and readily absorbable through the skin.

Hazard Assessment: Understanding the Risk

The necessity for stringent PPE protocols stems from the hazards inferred from the molecule's constituent parts. Aromatic nitro compounds are a well-documented class of chemicals with potential systemic toxicity, while fluorinated heterocycles can exhibit enhanced biological activity and membrane permeability.

Structural Component Associated Potential Hazard Rationale & Authoritative Source
Aromatic Nitro Group (-NO2) Systemic Toxicity (e.g., Methemoglobinemia), Skin Absorption, IrritationAromatic nitro compounds are known to be toxic and can be absorbed through the skin. A primary concern is their potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[1][2]
Fluorinated Pyridine Core Enhanced Skin Permeability, IrritationThe fluorine atom can increase the lipophilicity of the molecule, potentially enhancing its absorption through the skin. Pyridine and its derivatives are often irritants and can be harmful if inhaled or absorbed.[3][4][5]
Pyrrolo[2,3-b]pyridine (Azaindole) Skin, Eye, and Respiratory IrritationThe parent heterocyclic scaffold, an azaindole, is classified as a skin, eye, and respiratory irritant.[6] The solid, likely powdered, nature of the compound necessitates control of airborne particulates.[1]
Overall Compound High Acute Toxicity Given the combination of these functional groups, the compound must be treated as having potential for high acute toxicity if swallowed, inhaled, or in contact with skin, pending specific toxicological data.[5][7][8]

Core Personal Protective Equipment (PPE) Mandates

A multi-layered PPE strategy is mandatory. The following equipment must be worn at all times when handling 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, from the moment of retrieval from storage to the completion of waste disposal.

Protection Area Required PPE Specification Causality and Rationale
Hand Protection Double Gloving: Inner nitrile glove covered by a second, thicker, chemical-resistant nitrile or neoprene glove.The primary risk is dermal absorption.[5][8] Double gloving provides robust protection against tears and rapid permeation. Nitrile and neoprene are recommended for handling pyridine-like substances.[3][9] Gloves must be inspected before use and changed immediately upon contamination.[5][10]
Eye & Face Protection ANSI Z87.1-compliant safety goggles (tight-fitting) or a full-face shield worn over safety glasses.Protects against splashes of solvents and accidental projection of solid particles. The nitro and pyridine moieties suggest a high potential for severe eye irritation.[6][11] A face shield is required when there is a significant splash hazard.[12][13]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.A flame-resistant coat is a precaution due to the presence of the nitro group, which can increase flammability.[2] It provides a barrier against spills and prevents contamination of personal clothing.[1][14]
Respiratory Protection Work exclusively within a certified chemical fume hood. Engineering controls are the first and most effective line of defense.[3][9][15] A fume hood prevents the inhalation of fine powder or aerosols. If procedures with a high risk of aerosolization are unavoidable outside a hood, a NIOSH-approved N95 (or higher) respirator is required after a formal risk assessment and fit-testing.[1][12][16]
Foot Protection Closed-toe, chemical-resistant shoes. Protects feet from spills and falling objects. This is a standard and non-negotiable component of laboratory safety.[1][12]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential protocol is critical to minimize exposure risk. The following workflow must be followed for every operation involving this compound.

Preparation & PPE Donning
  • Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Cover the work surface with disposable, absorbent bench paper.[1][15]

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvents, containers) inside the fume hood before handling the compound.

  • Don PPE (Sequence is Critical):

    • First, don your inner pair of nitrile gloves.

    • Next, put on your flame-resistant lab coat, ensuring it is fully buttoned.

    • Then, don your outer pair of chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

    • Finally, put on your safety goggles or face shield.

Compound Handling (Inside Fume Hood)
  • Weighing: Carefully transfer the solid compound using a micro-spatula. Avoid any actions that could generate dust.[1][15]

  • Dissolving: If making a solution, add the solvent to the solid slowly to prevent splashing. Cap and gently agitate to dissolve.

  • Post-Handling: After transfer, immediately cap the stock container. Decontaminate the spatula with an appropriate solvent, collecting the rinse as hazardous waste.

Doffing PPE & Disposal
  • Decontamination: Before exiting the immediate work area, wipe down the exterior of your outer gloves with a suitable solvent if you suspect contamination.

  • Doff PPE (Reverse Sequence):

    • Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them immediately in a designated hazardous waste container.[10]

    • Remove your face shield or goggles.

    • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Finally, remove your inner pair of gloves and dispose of them.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after completing the work and removing all PPE.[7][15]

The following diagram illustrates the critical workflow for safely managing operations involving 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

G cluster_prep 1. Preparation cluster_don 2. Don PPE cluster_handle 3. Handling (in Fume Hood) cluster_doff 4. Doff PPE & Decontaminate prep1 Verify Fume Hood Function prep2 Cover Work Surface prep1->prep2 prep3 Assemble All Equipment prep2->prep3 don4 Eye/Face Protection don1 Inner Gloves don2 Lab Coat don1->don2 don3 Outer Gloves don2->don3 don3->don4 handle1 Weigh/Transfer Compound don4->handle1  Proceed to Handling handle2 Cap & Clean Tools handle1->handle2 doff1 Remove Outer Gloves handle2->doff1  Operation Complete doff2 Remove Eye/Face Protection doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Safe Handling & PPE Workflow Diagram

Emergency Procedures

Spill Response:

  • Alert others and evacuate the immediate area if necessary.

  • Wearing full PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[2][9][15]

  • Carefully sweep the material into a sealed, labeled container for hazardous waste disposal.[15]

  • Decontaminate the area thoroughly.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4][10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][10][11]

Waste Disposal

All solid waste, contaminated consumables (gloves, bench paper, etc.), and solvent rinses must be collected in a properly sealed and clearly labeled hazardous waste container.[14][15] Do not mix with other waste streams. Follow all institutional, local, and national regulations for the disposal of toxic chemical waste by contacting your institution's Environmental Health and Safety (EHS) office.[14][15]

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Vertex AI Search.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine Hydrochloride. Benchchem.
  • Safety Data Sheet: pyridine. (2022, December 15). Chemos GmbH&Co.KG.
  • Pyridine, ACS. (2021, November 9). ChemPure Chemicals.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Nitric Acid. (2026, March 11). Massive Bio.
  • SAFETY DATA SHEET: 3-Nitrobenzotrifluoride. (2024, February 4). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: Benzene, 1-fluoro-2-nitro-. (2025, September 5). Thermo Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET: PYRIDINE. (2011, August 29). Avantor.
  • SAFETY DATA SHEET: 1-Fluoro-3-nitrobenzene. (2025, December 21). Fisher Scientific.
  • SAFETY DATA SHEET: 5-AZAINDOLE. (2026, January 23). INDOFINE Chemical Company, Inc.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. Sigma-Aldrich.
  • SAFETY DATA SHEET: 4-fluoro-1H-pyrrolo[2,3-b]pyridine.
  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • SAFETY DATA SHEET: 5-Fluoro-1H-pyrrolo[2,3-b] pyridine. (2026, February 26). TargetMol.
  • SAFETY DATA SHEET: 1-Fluoro-3-nitrobenzene. (2025, November 7). Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.